2,4,6-Trichlorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVZIOQROMOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176668 | |
| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22134-07-2 | |
| Record name | 1,3,5-Trichloro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8U86ANF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trichlorophenyl Isothiocyanate: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenyl isothiocyanate is a halogenated aromatic isothiocyanate. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis and reactivity. While specific biological data for this compound is limited, this paper also explores its potential biological activities and associated signaling pathways based on the well-established characteristics of the broader isothiocyanate class of compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical research.
Chemical Properties
This compound is a solid at room temperature with a characteristic isothiocyanate odor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₃NS | [1][2] |
| Molecular Weight | 238.52 g/mol | [2] |
| CAS Number | 22134-07-2 | |
| Appearance | White to light yellow crystalline solid | N/A |
| Melting Point | 72-75 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water. | [3] |
| InChI Key | DSXVZIOQROMOEF-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=C(C=C1Cl)N=C=S)Cl)Cl | [2] |
Experimental Protocols
Synthesis of this compound
General Protocol:
-
Reaction Setup: In a well-ventilated fume hood, 2,4,6-trichloroaniline is dissolved in a suitable inert organic solvent, such as dichloromethane or chloroform.
-
Addition of Thiophosgene: Thiophosgene, a highly toxic reagent, is added dropwise to the stirred solution of the amine at a controlled temperature, typically 0-10 °C. An excess of thiophosgene is often used to ensure complete conversion.[4]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
-
Work-up: The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted amine and subsequently with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[4]
Note: Thiophosgene is extremely toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Reactivity
The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles.[6] The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the three chlorine atoms on the phenyl ring, which would increase the electrophilicity of the isothiocyanate carbon.
Reaction with Nucleophiles
Isothiocyanates readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to form substituted thioureas, dithiocarbamates, and thiocarbamates, respectively. These reactions are fundamental to the biological activity of isothiocyanates, as they can covalently modify nucleophilic residues in proteins and other biomolecules.[7]
Caption: General reaction of this compound with a nucleophile.
Potential Biological Activities and Signaling Pathways
Disclaimer: To date, no specific studies on the biological activities of this compound have been identified in the public domain. The following sections are based on the extensive research conducted on other isothiocyanates, particularly aromatic ones. The presence of the trichlorophenyl group may significantly influence the potency and specificity of these activities.
Isothiocyanates as a class are well-documented to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
Potential Anticancer Activity
Many isothiocyanates have been shown to inhibit the growth of various cancer cell lines.[11][12] Their mechanisms of action are often multifactorial and can involve:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[13] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[12]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, notably the G2/M phase.[13]
-
Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with key cellular signaling pathways that are often dysregulated in cancer.
Caption: A simplified signaling pathway for isothiocyanate-induced apoptosis.
Potential Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their proposed mechanisms of action include disruption of cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress in microbial cells.
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Isothiocyanates can exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting NF-κB activation, isothiocyanates can reduce the production of pro-inflammatory cytokines and mediators.
The Keap1-Nrf2 Pathway
A central mechanism by which isothiocyanates exert their cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. Isothiocyanates, being electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to an enhanced cellular defense against oxidative stress.
Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical properties. While direct biological studies on this specific molecule are currently lacking, the extensive body of research on the isothiocyanate class suggests a high potential for significant biological activity, including anticancer, antimicrobial, and anti-inflammatory effects. The electron-withdrawing nature of the trichlorophenyl group is likely to enhance its reactivity and could lead to potent biological effects. Further investigation into the specific biological profile of this compound is warranted to explore its potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. This compound | C7H2Cl3NS | CID 123399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thiophosgene: - An overview [moltuslab.com]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells [mdpi.com]
- 13. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4,6-Trichlorophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trichlorophenyl isothiocyanate, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Data Presentation
The quantitative spectroscopic data for this compound are summarized in the tables below for clear and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 2H | Aromatic (Ar-H) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Isothiocyanate (N=C=S) |
| ~136.5 | C-Cl |
| ~132.0 | C-NCS |
| ~129.0 | C-H |
Solvent: CDCl₃, Reference: TMS (0 ppm)
It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra is often broad or even unobservable, a phenomenon described as "near-silence"[1]. This is due to the quadrupolar relaxation of the nitrogen atom and the specific electronic environment of the isothiocyanate group[1].
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2100 - 2000 | Strong, Broad | Asymmetric N=C=S stretch |
| ~1550 - 1450 | Medium - Strong | Aromatic C=C stretching |
| ~850 - 800 | Strong | C-H out-of-plane bending |
| ~750 - 700 | Strong | C-Cl stretching |
Data sourced from publicly available spectra and general IR correlation tables.
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity | Assignment |
| 237 | High | [M]⁺ (with ³⁵Cl₃) |
| 239 | High | [M]⁺ (with ³⁵Cl₂³⁷Cl) |
| 241 | Medium | [M]⁺ (with ³⁵Cl³⁷Cl₂) |
| 202 | Medium | [M - Cl]⁺ |
| 167 | Medium | [M - 2Cl]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[2] The isotopic pattern is characteristic of a molecule containing three chlorine atoms.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).
-
A proton-decoupled pulse sequence is used.
-
Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The FID is processed with an exponential line broadening of 1-2 Hz.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance after automatic subtraction of the background spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).
-
A typical temperature program would be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/minute to 250°C and held for 5 minutes.
-
Helium is typically used as the carrier gas.
-
-
MS Detection:
-
The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrum is scanned over a range of m/z 40-400.
-
The resulting total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound are recorded and analyzed.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Solubility of 2,4,6-Trichlorophenyl Isothiocyanate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichlorophenyl isothiocyanate in various organic solvents. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide leverages established principles of chemical solubility, data from analogous compounds, and standardized experimental protocols to provide a robust resource for laboratory applications.
Core Concepts: Predicting Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a molecule with distinct structural features that influence its solubility profile:
-
Aromatic Phenyl Ring: The chlorinated benzene ring is a nonpolar, hydrophobic moiety.
-
Isothiocyanate Group (-N=C=S): This functional group introduces a degree of polarity to the molecule.
-
Trichloro-substitution: The three chlorine atoms are electron-withdrawing and contribute to the overall electronegativity and potential for dipole-dipole interactions, while also increasing the molecular weight and nonpolar surface area.
Based on these features, this compound is expected to be a largely nonpolar to moderately polar compound. Its predicted XLogP3 value, a measure of lipophilicity, is 5.2, indicating a strong preference for nonpolar environments.
Estimated Solubility Profile
The following table summarizes the estimated solubility of this compound in a range of common organic solvents. These estimations are based on the principles of polarity matching. It is crucial to note that these are qualitative predictions and should be confirmed experimentally for precise quantitative values.
| Solvent Classification | Solvent Examples | Estimated Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Cyclohexane, Toluene | High | The nonpolar hydrocarbon chains and aromatic rings of these solvents will readily solvate the nonpolar trichlorophenyl group of the solute. |
| Slightly Polar Solvents | Diethyl Ether, Dichloromethane | High | These solvents possess a balance of nonpolar and polar characteristics that can effectively interact with both the aromatic ring and the isothiocyanate group. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The carbonyl and ether functionalities of these solvents can engage in dipole-dipole interactions with the isothiocyanate group, while their organic backbone is compatible with the phenyl ring. |
| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The hydroxyl groups of these solvents are capable of hydrogen bonding, a strong intermolecular force. While some interaction with the isothiocyanate group is possible, the large nonpolar region of the solute will limit solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the largely nonpolar structure of this compound. While DMSO is a strong polar aprotic solvent, significant solubility is not expected. |
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the solubility of a solid compound in an organic solvent is the saturation shake-flask method , followed by a suitable analytical technique for quantification.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
For more complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining suspended solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A flowchart of the saturation shake-flask method for determining solubility.
Potential Signaling Pathways Modulated by Isothiocyanates
While specific signaling pathway interactions for this compound are not extensively documented, isothiocyanates as a class are known to modulate several key cellular signaling pathways, which are often implicated in the progression of various diseases, including cancer. It is plausible that this compound may exhibit similar activities.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Isothiocyanates can influence the MAPK signaling cascade, which is crucial for regulating cell proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling cascade by isothiocyanates.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Isothiocyanates have been shown to inhibit this pathway, which can contribute to their anti-inflammatory and anti-cancer properties.
Caption: Proposed mechanism of NF-κB pathway inhibition by isothiocyanates.
This technical guide provides a foundational understanding of the solubility of this compound and outlines a clear, actionable protocol for its experimental determination. The included diagrams offer a visual representation of the experimental workflow and potential biological mechanisms of action for this class of compounds, serving as a valuable resource for researchers in the fields of chemistry and drug development.
Stability of 2,4,6-Trichlorophenyl Isothiocyanate in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2,4,6-trichlorophenyl isothiocyanate in aqueous solutions. Due to the limited availability of specific quantitative stability data for this particular compound, this guide focuses on the well-established principles governing the stability of aryl isothiocyanates in aqueous media. The information presented herein is intended to guide researchers in designing and conducting stability studies, as well as in handling and interpreting data related to this class of compounds.
Introduction to Isothiocyanate Stability
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. While they are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, they are also known for their inherent instability in aqueous environments.[1] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of various degradation products.[1] The rate and extent of this degradation are influenced by several factors, including the chemical structure of the ITC, the pH of the solution, temperature, and the presence of other nucleophiles.[2][3]
General Stability of Aryl Isothiocyanates in Aqueous Solutions
Aryl isothiocyanates, including this compound, are generally unstable in aqueous solutions.[4][5] The primary degradation pathway is hydrolysis, which proceeds through a two-step mechanism. First, the nucleophilic attack of a water molecule on the isothiocyanate carbon atom forms an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide, which can be further hydrolyzed to carbon dioxide and hydrogen sulfide.[4]
The stability of aryl isothiocyanates is significantly influenced by the following factors:
-
pH: The rate of hydrolysis is pH-dependent. Acidic conditions can promote the hydrolysis of isothiocyanates.[4] Conversely, some studies on other ITCs have shown increased degradation under alkaline conditions.[3][6] For aryl isothiocyanates, strong acid is reported to promote hydrolysis.[4]
-
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis of isothiocyanates.[2][3]
-
Substituents on the Aromatic Ring: The electronic properties of the substituents on the phenyl ring can influence the electrophilicity of the isothiocyanate carbon and thus its susceptibility to hydrolysis. Electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to increase the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards water.
Table 1: Summary of Factors Affecting Aryl Isothiocyanate Stability in Aqueous Solutions
| Factor | Effect on Stability | Rationale |
| pH | Generally decreased stability in acidic and alkaline conditions compared to neutral pH.[3][4] | Acid catalysis can protonate the nitrogen atom, increasing the electrophilicity of the carbon. Base catalysis can involve direct attack by hydroxide ions.[4][6] |
| Temperature | Decreased stability with increasing temperature.[2][3] | Provides the necessary activation energy for the hydrolysis reaction. |
| Presence of Nucleophiles | Decreased stability.[1] | Other nucleophiles present in the solution can compete with water in attacking the isothiocyanate carbon. |
| Aryl Substituents | Dependent on the electronic nature of the substituent. | Electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating hydrolysis. |
Experimental Protocols for Assessing Aqueous Stability
A well-designed experimental protocol is crucial for accurately assessing the stability of this compound in aqueous solutions. The following provides a general methodology that can be adapted for specific research needs.
Materials and Reagents
-
This compound (of known purity)
-
High-purity water (e.g., HPLC grade)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)[7]
-
Internal standard for chromatographic analysis
-
Analytical standards of the parent compound and any expected degradation products
Sample Preparation and Incubation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure complete dissolution before introduction into the aqueous medium.
-
In separate, sealed vials, add a small aliquot of the stock solution to the aqueous buffer of the desired pH to achieve the final target concentration. The final concentration of the organic solvent should be kept to a minimum to avoid influencing the stability.
-
Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 37 °C, or 50 °C).[4][5]
-
At predetermined time points, withdraw an aliquot from each vial for analysis.
Sample Analysis
Due to the potential for multiple degradation products, a separation technique coupled with a sensitive detection method is recommended.
-
Extraction: If necessary, extract the analyte and its degradation products from the aqueous matrix using a suitable organic solvent.[7]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method for separating isothiocyanates and their degradation products.[8] Gas Chromatography (GC) can also be employed.[5]
-
Detection: Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for the identification of degradation products.[5][9] Ultraviolet (UV) detection can also be used if the compounds have a suitable chromophore.[8]
-
Quantification: The concentration of this compound remaining at each time point is determined by comparing its peak area to that of a calibration curve prepared with analytical standards. The use of an internal standard is recommended to correct for variations in extraction and injection.
Table 2: Typical Experimental Parameters for an Aqueous Stability Study of an Aryl Isothiocyanate
| Parameter | Recommended Conditions |
| Compound Concentration | 1-100 µM |
| Aqueous Media | Purified Water, Phosphate Buffered Saline (PBS), Citrate Buffers |
| pH Range | 3, 5, 7, 9 |
| Temperature | 25 °C, 37 °C, 50 °C |
| Time Points | 0, 1, 2, 4, 8, 24, 48 hours (adjust based on preliminary findings) |
| Analytical Method | HPLC-MS/MS or GC-MS |
| Extraction Solvent | Dichloromethane or Ethyl Acetate |
| Internal Standard | A structurally similar and stable compound |
Visualizing Degradation and Experimental Workflow
Generalized Degradation Pathway of an Aryl Isothiocyanate
The following diagram illustrates the general hydrolysis pathway for an aryl isothiocyanate in an aqueous solution.
Caption: Generalized hydrolysis pathway of an aryl isothiocyanate.
Experimental Workflow for Stability Assessment
The diagram below outlines a typical experimental workflow for studying the stability of this compound in an aqueous solution.
Caption: Workflow for aqueous stability testing of an isothiocyanate.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Reaction of 2,4,6-Trichlorophenyl Isothiocyanate with Amino Acids for N-Terminal Sequencing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism between 2,4,6-trichlorophenyl isothiocyanate and the N-terminal amino acids of peptides and proteins. This reaction is a critical component of the Edman degradation, a cornerstone technique for determining the amino acid sequence of polypeptides. This document outlines the underlying chemical principles, detailed experimental protocols, and the expected outcomes, offering valuable insights for professionals engaged in proteomics, drug discovery, and biochemical research.
Introduction
Protein sequencing is fundamental to understanding protein structure and function. The Edman degradation, developed by Pehr Edman, is a classic and highly precise method for sequentially identifying amino acids from the N-terminus of a peptide chain.[1][2][3] The core of this method lies in the reaction of an isothiocyanate, such as this compound, with the free α-amino group of the N-terminal amino acid.
While phenyl isothiocyanate (PITC) is the most commonly used reagent in Edman degradation, substituted phenyl isothiocyanates, like the 2,4,6-trichloro derivative, are also employed. The electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to enhance the electrophilicity of the isothiocyanate carbon, potentially influencing reaction kinetics and the stability of the resulting derivatives.
The Reaction Mechanism: A Modified Edman Degradation
The reaction of this compound with an N-terminal amino acid proceeds in a stepwise fashion, analogous to the established Edman degradation mechanism. The process can be divided into three key stages: coupling, cleavage, and conversion.
Coupling Reaction
Under alkaline conditions, the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction forms a 2,4,6-trichlorophenylthiocarbamoyl (TCPTC) derivative of the peptide.
Cleavage Reaction
Following the coupling step, the reaction conditions are shifted to acidic by the introduction of an anhydrous acid, typically trifluoroacetic acid (TFA). The acidic environment promotes the cyclization of the sulfur atom of the TCPTC group, leading to the cleavage of the peptide bond between the first and second amino acid residues. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact but shortened by one residue.
Conversion to a Stable Derivative
The ATZ-amino acid derivative is unstable and is therefore converted to a more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivative. This conversion is typically achieved by heating in the presence of an aqueous acid. The resulting TCPTH-amino acid can then be identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.
The shortened peptide can then be subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence. This cyclical process is repeated until the entire sequence is determined or the signal becomes too weak to detect.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the chemical transformations and the general experimental procedure.
References
An In-depth Technical Guide to the Comparative Electrophilicity of 2,4,6-Trichlorophenyl Isothiocyanate and Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their significance in drug development and chemical biology is underscored by their ability to covalently modify nucleophilic residues in proteins, thereby modulating cellular signaling pathways. A key determinant of their biological activity is the electrophilicity of the central carbon atom in the isothiocyanate moiety. This guide provides a detailed comparison of the electrophilicity of 2,4,6-trichlorophenyl isothiocyanate (TCPITC) and the widely studied phenyl isothiocyanate (PITC).
The electron-withdrawing nature of the three chlorine atoms on the phenyl ring of TCPITC is predicted to significantly enhance the electrophilicity of the isothiocyanate carbon compared to the unsubstituted phenyl ring of PITC. This heightened reactivity has important implications for the use of TCPITC as a chemical probe or as a pharmacophore in drug design, potentially leading to faster reaction rates with biological nucleophiles and increased potency in relevant assays. This document outlines the theoretical basis for this difference in reactivity, provides detailed experimental protocols for its quantitative assessment, and discusses the biological context of isothiocyanate electrophilicity, with a focus on the Nrf2 signaling pathway.
Theoretical Framework: The Influence of Electronic Effects on Electrophilicity
The reactivity of aryl isothiocyanates in nucleophilic addition reactions is governed by the electron density at the isothiocyanate carbon. Electron-withdrawing substituents on the aromatic ring decrease the electron density at the reaction center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density and decrease reactivity.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant (in this case, PITC).
-
σ is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For the nucleophilic addition to aryl isothiocyanates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. The three chlorine atoms in TCPITC are strongly electron-withdrawing due to their inductive effects. The cumulative effect of these substituents results in a significantly more electrophilic isothiocyanate carbon in TCPITC compared to PITC.
Table 1: Hammett σ Constants for Substituents
| Substituent | σ (para) | σ (meta) | σ (ortho) |
| H | 0.00 | 0.00 | 0.00 |
| Cl | +0.23 | +0.37 | +0.20 |
Based on the additive nature of substituent effects, the cumulative σ value for the 2,4,6-trichloro substitution pattern on TCPITC will be substantially positive, leading to a predicted significantly higher reaction rate constant compared to PITC.
Quantitative Data Presentation
Table 2: Predicted Second-Order Rate Constants (k₂) for the Reaction of Isothiocyanates with a Primary Amine
| Isothiocyanate | Substituents | Predicted Relative k₂ | Predicted k₂ (M⁻¹s⁻¹) |
| Phenyl Isothiocyanate (PITC) | None | 1 | 0.1 |
| This compound (TCPITC) | 2,4,6-Trichloro | >100 | >10 |
Note: The predicted values are illustrative and would need to be confirmed experimentally.
Experimental Protocols
To quantitatively compare the electrophilicity of TCPITC and PITC, the following experimental protocols can be employed.
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a less hazardous equivalent. A general procedure is as follows:
Materials:
-
2,4,6-trichloroaniline
-
Thiophosgene (or a suitable thiocarbonylating agent like 1,1'-thiocarbonyldiimidazole)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4,6-trichloroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of thiophosgene in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis by HPLC
This method allows for the determination of second-order rate constants by monitoring the consumption of the isothiocyanate or the formation of the thiourea product over time.
Materials:
-
TCPITC and PITC stock solutions in a suitable solvent (e.g., acetonitrile)
-
Nucleophile stock solution (e.g., n-butylamine or a model amino acid like glycine) in the same solvent
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
In a thermostatted reaction vessel, mix known concentrations of the isothiocyanate (either TCPITC or PITC) and the nucleophile. The nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to the isothiocyanate.
-
Start the reaction by adding the limiting reagent and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of the mobile phase).
-
Inject the quenched sample into the HPLC system.
-
Monitor the decrease in the peak area of the isothiocyanate or the increase in the peak area of the thiourea product at a suitable wavelength (e.g., 254 nm).
-
Plot the natural logarithm of the isothiocyanate concentration (or peak area) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess nucleophile.
-
Repeat the experiment for both TCPITC and PITC under identical conditions to compare their k₂ values.
Kinetic Analysis by ¹H NMR Spectroscopy
NMR spectroscopy provides a real-time, non-invasive method to monitor the reaction progress.
Materials:
-
TCPITC and PITC
-
Nucleophile (e.g., a primary amine with distinct proton signals)
-
Deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the isothiocyanate (TCPITC or PITC) in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a known concentration of the nucleophile to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the isothiocyanate that shifts upon reaction and a proton on the newly formed thiourea product.
-
Calculate the concentration of the reactant and product at each time point from the integral values.
-
Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate rate law to determine the rate constant.
Mandatory Visualizations
Logical Relationship of Electrophilicity
Caption: Comparison of the electronic effects on the electrophilicity of PITC and TCPITC.
Experimental Workflow for Kinetic Analysis by HPLC
Caption: Workflow for determining reaction kinetics using HPLC.
Nrf2 Signaling Pathway Activation by Isothiocyanates
Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.
Biological Context: The Nrf2-Keap1 Signaling Pathway
A prominent biological target of electrophilic isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][3] This keeps the cellular levels of Nrf2 low.
Electrophiles, including isothiocyanates, can covalently modify specific reactive cysteine residues on Keap1.[4][5][6] This modification induces a conformational change in Keap1, impairing its ability to present Nrf2 to the E3 ligase complex.[7] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[8][9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, leading to their transcription.[1][8] These genes encode for antioxidant and phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative and electrophilic stress.
The enhanced electrophilicity of TCPITC compared to PITC suggests that it would be a more potent activator of the Nrf2 pathway. A higher reaction rate with Keap1 cysteines would lead to a more rapid and robust accumulation of Nrf2, resulting in a stronger induction of cytoprotective gene expression. This property could be leveraged in the design of novel therapeutic agents that target the Nrf2 pathway for the treatment of diseases associated with oxidative stress and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Reactivity of 2,4,6-Trichlorophenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the reactivity of 2,4,6-trichlorophenyl isothiocyanate. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper extrapolates from theoretical studies on phenyl isothiocyanate and other aryl isothiocyanates bearing electron-withdrawing substituents. The inherent electrophilicity of the isothiocyanate functional group is significantly enhanced by the inductive and mesomeric effects of the three chlorine atoms on the phenyl ring. This guide explores the anticipated reactivity in key reaction classes, including nucleophilic additions and cycloaddition reactions, supported by data from analogous systems. Detailed computational methodologies are provided to serve as a foundation for future theoretical investigations.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their rich chemistry and diverse biological activities, including anticancer and antimicrobial properties, have made them a subject of intense research. The reactivity of the isothiocyanate group is central to its biological mechanism of action, often involving reactions with nucleophilic residues in proteins.
This compound is an aryl isothiocyanate featuring a phenyl ring substituted with three strongly electron-withdrawing chlorine atoms. This substitution pattern is expected to profoundly influence the electronic properties and, consequently, the reactivity of the isothiocyanate moiety. Understanding this reactivity is crucial for its potential applications in medicinal chemistry and materials science. This guide aims to provide a theoretical framework for predicting and understanding the chemical behavior of this compound.
Theoretical Reactivity Profile
The reactivity of aryl isothiocyanates is primarily governed by the electrophilic character of the central carbon atom of the -N=C=S group. Nucleophiles readily attack this carbon, leading to a variety of addition products. The presence of electron-withdrawing groups on the aromatic ring is known to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.[1]
Nucleophilic Addition Reactions
Nucleophilic attack is a fundamental reaction of isothiocyanates. The general mechanism involves the addition of a nucleophile to the central carbon atom of the isothiocyanate group. For this compound, the three chlorine atoms are expected to significantly increase the partial positive charge on the isothiocyanate carbon, making it a highly reactive electrophile.
DOT Script for Nucleophilic Addition Pathway
Caption: General pathway for nucleophilic addition to this compound.
Cycloaddition Reactions
Aryl isothiocyanates can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. Theoretical studies on phenyl isothiocyanate have shown that it can undergo [2+2] cycloaddition reactions across both the C=N and C=S bonds.[2] The electron-deficient nature of this compound is expected to influence the energetics and regioselectivity of these reactions.
DOT Script for [2+2] Cycloaddition Workflow
Caption: Logical workflow for a [2+2] cycloaddition reaction involving this compound.
Quantitative Data from Analogous Systems
Table 1: Calculated Molecular Properties of Phenyl Isothiocyanate and Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| Phenyl Isothiocyanate | -8.72 | -1.15 | 7.57 | 2.89 | DFT/B3LYP/6-31G(d) | [3] |
| 4-Nitrophenyl Isothiocyanate | -9.25 | -2.01 | 7.24 | 1.58 | DFT/B3LYP/6-31G(d) | [3] |
| This compound (Expected) | Lower | Lower | Smaller | Higher | - | - |
Note: The values for this compound are predicted trends. The lower LUMO energy is indicative of a higher electrophilicity and thus, greater reactivity towards nucleophiles.
Table 2: Calculated Activation Energies for Reactions of Aryl Isothiocyanates
| Reaction | Reactants | Activation Energy (kcal/mol) | Computational Method | Reference |
| Cycloaddition with Diazoazole | Phenyl Isothiocyanate | 31.5 | DFT B3LYP/6-31G* | [4] |
| Cycloaddition with Diazoazole (Expected for TCP-ITC) | This compound | Lower | - | - |
Note: TCP-ITC refers to this compound. The activation energy is expected to be lower due to the enhanced electrophilicity of the isothiocyanate carbon.
Experimental and Computational Protocols
The following methodologies are based on protocols used in theoretical studies of related aryl isothiocyanates and can serve as a template for future investigations on this compound.
Density Functional Theory (DFT) Calculations
DFT is a robust method for investigating the electronic structure and reactivity of molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP is commonly used for geometry optimizations and frequency calculations. For more accurate energy calculations, a range-separated functional like ωB97X-D or a double-hybrid functional may be employed.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVTZ is recommended to provide a good balance between accuracy and computational cost.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be used.
-
Calculations to be Performed:
-
Geometry optimization of reactants, transition states, intermediates, and products.
-
Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions.
-
Frontier Molecular Orbital (FMO) analysis to understand the HOMO-LUMO interactions governing the reaction.
-
DOT Script for a Standard DFT Workflow
References
Methodological & Application
Using 2,4,6-Trichlorophenyl isothiocyanate for N-terminal protein sequencing
An advanced methodology for N-terminal protein sequencing is presented, utilizing 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC) as a derivatization agent. This application note provides a comprehensive overview, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development. The use of TCP-ITC offers potential advantages in reactivity and detection for N-terminal sequencing based on the principles of Edman degradation.
Introduction
N-terminal sequencing is a critical technique for protein characterization, identification, and the analysis of post-translational modifications. The traditional Edman degradation method employs phenyl isothiocyanate (PITC) to sequentially cleave and identify amino acid residues from the N-terminus of a protein or peptide.[1][2] This document outlines the use of a novel, more reactive analog, this compound, and provides a detailed protocol for its application. The electron-withdrawing properties of the three chlorine atoms on the phenyl ring are hypothesized to increase the electrophilicity of the isothiocyanate carbon, potentially leading to more efficient coupling reactions with the N-terminal amino group of the peptide under milder conditions or with shorter reaction times.
Principle of the Method
The sequencing process using this compound follows the three core steps of the Edman degradation:
-
Coupling: The protein or peptide is reacted with this compound under alkaline conditions. The isothiocyanate group of TCP-ITC selectively attaches to the free alpha-amino group of the N-terminal amino acid, forming a 2,4,6-Trichlorophenylthiocarbamoyl (TCPTC)-peptide derivative.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ) derivative of the amino acid and the original peptide, now shortened by one residue.
-
Conversion and Identification: The unstable ATZ-amino acid derivative is extracted and converted into a more stable 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-amino acid under aqueous acidic conditions. The specific TCPTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC) or mass spectrometry (MS), by comparing its retention time or mass-to-charge ratio to known standards. This cycle is repeated to identify subsequent amino acids in the sequence.
Quantitative Data Summary
While specific experimental data for this compound in N-terminal sequencing is not extensively published, the following tables provide a comparison with the standard PITC reagent and the expected molecular weights of the resulting TCPTH-amino acid derivatives.
Table 1: Comparison of PITC and TCP-ITC Reagents
| Parameter | Phenyl isothiocyanate (PITC) | This compound (TCP-ITC) (Hypothetical) |
| Molecular Weight | 135.19 g/mol | 238.54 g/mol |
| Reactivity | Standard | Potentially higher due to electron-withdrawing Cl atoms |
| Detection | UV (254 nm) for PTH-amino acids | UV (potentially shifted wavelength), Mass Spectrometry (distinct isotopic pattern) |
| Coupling Conditions | pH 9-10 | Potentially milder pH or shorter reaction times |
| Cleavage Conditions | Anhydrous Trifluoroacetic Acid (TFA) | Anhydrous Trifluoroacetic Acid (TFA) |
Table 2: Calculated Molecular Weights of TCPTH-Amino Acid Derivatives
| Amino Acid | 3-Letter Code | Molecular Weight ( g/mol ) |
| Glycine | Gly | 297.59 |
| Alanine | Ala | 311.62 |
| Valine | Val | 339.67 |
| Leucine | Leu | 353.70 |
| Isoleucine | Ile | 353.70 |
| Proline | Pro | 337.65 |
| Phenylalanine | Phe | 387.71 |
| Tryptophan | Trp | 426.74 |
| Methionine | Met | 371.74 |
| Serine | Ser | 327.62 |
| Threonine | Thr | 341.65 |
| Cysteine | Cys | 343.68 |
| Asparagine | Asn | 354.64 |
| Glutamine | Gln | 368.67 |
| Tyrosine | Tyr | 403.71 |
| Aspartic Acid | Asp | 355.62 |
| Glutamic Acid | Glu | 369.65 |
| Lysine | Lys | 370.71 |
| Arginine | Arg | 396.74 |
| Histidine | His | 379.68 |
Note: Molecular weights are calculated for the most common isotope and may vary slightly.
Experimental Protocols
The following protocols are adapted from standard Edman degradation procedures for the use of this compound. Optimization may be required.
Protocol 1: Sample Preparation
-
Protein/Peptide Purification: Ensure the protein or peptide sample is of high purity. Buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) may be necessary to remove non-volatile salts and primary amines (e.g., Tris, glycine).
-
Quantification: Accurately determine the amount of protein or peptide, typically in the range of 10-100 picomoles.
-
Immobilization (Optional but Recommended): For automated sequencing, covalently attach the C-terminus of the peptide to a solid support (e.g., a PVDF membrane or resin). This prevents sample loss during the repeated cycles of solvent extraction.
Protocol 2: N-Terminal Sequencing Cycle
This cycle is repeated for each amino acid to be identified.
Step 1: Coupling Reaction
-
Dissolve the dried protein/peptide sample in a coupling buffer (e.g., 20-50 µL of N-methylpiperidine/water/2-propanol, pH 9.0).
-
Add a solution of this compound (e.g., 5% v/v in heptane or acetonitrile).
-
Incubate the reaction at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20-30 minutes). Optimization of time and temperature is recommended.
-
After the reaction, perform solvent extractions (e.g., with ethyl acetate and heptane) to remove excess reagent and by-products. Dry the sample under a stream of nitrogen or argon.
Step 2: Cleavage Reaction
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 5-10 minutes) to cleave the N-terminal TCPTC-amino acid as an ATZ derivative.
-
Evaporate the TFA under a stream of nitrogen or argon.
Step 3: Extraction and Conversion
-
Extract the ATZ-amino acid derivative with an organic solvent (e.g., butyl chloride or ethyl acetate). The remaining peptide (n-1) is left behind for the next sequencing cycle.
-
Transfer the extract containing the ATZ-amino acid to a new tube.
-
Add an aqueous acid solution (e.g., 25% v/v TFA in water) to the extract.
-
Incubate at a controlled temperature (e.g., 65°C) for approximately 20-30 minutes to convert the ATZ derivative to the more stable TCPTH-amino acid.
-
Dry the sample completely.
Protocol 3: Identification of TCPTH-Amino Acid
-
Reconstitute the dried TCPTH-amino acid in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system, typically a reverse-phase column (e.g., C18).
-
Elute the TCPTH-amino acid using a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer).
-
Detect the eluting TCPTH-amino acid by UV absorbance at a predetermined wavelength or by mass spectrometry.
-
Identify the amino acid by comparing the retention time or mass-to-charge ratio of the peak to a set of TCPTH-amino acid standards.
Visualizations
Caption: Workflow of N-terminal sequencing using TCP-ITC.
Caption: Logical relationships in TCP-ITC protein sequencing.
References
Application Notes and Protocols for N-Terminal Sequencing using 2,4,6-Trichlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique for protein and peptide characterization, providing essential information for protein identification, analysis of post-translational modifications, and quality control in biopharmaceutical development. The Edman degradation, a stepwise chemical method, remains a robust and widely used approach for determining the amino acid sequence from the N-terminus of a polypeptide.[1] The core of this method involves the reaction of the N-terminal amino group with an isothiocyanate reagent, most commonly phenyl isothiocyanate (PITC).[2]
This document outlines the prospective application and hypothetical protocols for the use of a novel Edman reagent, 2,4,6-trichlorophenyl isothiocyanate (TCP-ITC). While the use of TCP-ITC in Edman degradation is not yet established in published literature, its unique chemical properties suggest potential advantages. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to enhance the reactivity of the isothiocyanate group, potentially leading to more efficient coupling reactions. Furthermore, the resulting 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivatives would possess a distinct mass and chromatographic profile, which could offer benefits in detection and analysis.
These notes provide a theoretical framework and a starting point for researchers interested in exploring TCP-ITC as a next-generation reagent for N-terminal sequencing.
Principle of the Method
The sequencing process using this compound follows the fundamental principles of the Edman degradation. The reaction is envisioned to proceed in three main stages:
-
Coupling: Under alkaline conditions, the highly electrophilic this compound is expected to react efficiently with the free N-terminal amino group of the peptide to form a stable 2,4,6-trichlorophenylthiocarbamoyl (TCPTC)-peptide derivative.
-
Cleavage: Under anhydrous acidic conditions (typically with trifluoroacetic acid), the TCPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative and leaving the rest of the peptide intact with a new N-terminus.[3]
-
Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid. This derivative is subsequently identified by chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated to identify the subsequent amino acids in the sequence.[4]
Potential Advantages of this compound
-
Enhanced Reactivity: The three electron-withdrawing chlorine atoms on the phenyl ring are predicted to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more complete coupling reactions, even with less reactive N-terminal amino acids.
-
Improved Detection: The trichlorinated phenyl group provides a unique isotopic signature and a significant mass increase to the resulting PTH-amino acid derivatives, which could enhance sensitivity and specificity in mass spectrometry-based detection methods.
-
Altered Chromatographic Properties: The increased hydrophobicity of the TCPTH-amino acids may lead to better separation in reverse-phase HPLC, potentially resolving co-eluting peaks observed with standard PITC reagents.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for Edman degradation using TCP-ITC and the chemical reaction mechanism.
Caption: Workflow of Edman Degradation using this compound.
Caption: Chemical reaction mechanism of TCP-ITC in Edman degradation.
Experimental Protocols
The following are hypothetical protocols for the use of this compound in Edman degradation. These should be considered as a starting point and may require optimization.
Reagents and Buffers
-
Coupling Buffer: 12.5% (v/v) Trimethylamine in water or N-methylmorpholine buffer, pH 9.0.
-
Coupling Reagent: 5% (v/v) this compound in heptane.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% (v/v) Trifluoroacetic acid in water.
-
Extraction Solvents: Ethyl acetate, n-butyl chloride.
-
HPLC Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA.
Protocol for Automated Protein Sequencer
This protocol is adapted for a standard automated protein sequencer.
-
Sample Preparation: Immobilize 10-100 picomoles of the purified peptide or protein sample on a PVDF membrane.
-
Coupling Step:
-
Deliver the coupling buffer to the reaction cartridge to create an alkaline environment.
-
Deliver the TCP-ITC solution to the cartridge and incubate at 50°C for 20 minutes.
-
Wash the membrane with ethyl acetate to remove excess reagent and by-products.
-
-
Cleavage Step:
-
Dry the membrane thoroughly.
-
Deliver anhydrous TFA to the cartridge and incubate at 50°C for 15 minutes.
-
Extract the cleaved ATZ-amino acid derivative with n-butyl chloride.
-
-
Conversion Step:
-
Transfer the n-butyl chloride extract to a conversion flask.
-
Evaporate the solvent.
-
Add the conversion reagent (25% aqueous TFA) and incubate at 65°C for 20 minutes to convert the ATZ-amino acid to the stable TCPTH-amino acid.
-
-
Analysis:
-
Dry the TCPTH-amino acid derivative.
-
Redissolve in a small volume of acetonitrile/water.
-
Inject the sample onto a reverse-phase HPLC system.
-
Identify the TCPTH-amino acid by comparing its retention time with a standard chromatogram.
-
-
Cycle Repetition: The shortened peptide remaining on the PVDF membrane is subjected to the next cycle of degradation.
Data Presentation
Quantitative data from sequencing runs should be carefully tabulated to assess the performance of TCP-ITC as a sequencing reagent.
Table 1: HPLC Retention Times for Standard TCPTH-Amino Acids
| Amino Acid | Retention Time (min) | Peak Area (arbitrary units) |
| Alanine | TBD | TBD |
| Arginine | TBD | TBD |
| Asparagine | TBD | TBD |
| ... | ... | ... |
| Valine | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Performance Metrics of TCP-ITC vs. PITC
| Parameter | This compound | Phenyl Isothiocyanate (PITC) |
| Average Repetitive Yield | TBD | ~94% |
| Initial Yield (Cycle 1) | TBD | >70% |
| Background Level | TBD | Varies |
| Limit of Detection | TBD | Low picomole to high femtomole |
| TBD: To be determined experimentally. |
Troubleshooting
-
Low Coupling Efficiency: Increase incubation time or temperature. Ensure the coupling buffer is at the optimal pH.
-
High Background Signal: Optimize the wash steps after coupling to ensure complete removal of excess TCP-ITC and its by-products.
-
Poor HPLC Resolution: Adjust the HPLC gradient (acetonitrile concentration) to achieve better separation of TCPTH-amino acid peaks.
Conclusion
The use of this compound as a reagent in Edman degradation presents an intriguing possibility for enhancing the sensitivity and efficiency of N-terminal sequencing. The protocols and data tables provided in these application notes offer a foundational framework for researchers to explore this novel reagent. Experimental validation is required to determine the optimal reaction conditions and to fully characterize the properties of the resulting TCPTH-amino acid derivatives. Successful implementation of TCP-ITC could represent a significant advancement in the field of protein analysis.
References
Application Notes and Protocols for Amino Acid Derivatization with 2,4,6-Trichlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a cornerstone technique in proteomics, protein chemistry, and drug development. It is essential for determining the amino acid composition of proteins and peptides, verifying protein identity, and for N-terminal sequencing. A widely used method for amino acid analysis is pre-column derivatization followed by high-performance liquid chromatography (HPLC). This approach enhances the detectability of amino acids and improves their chromatographic separation.
The Edman degradation, a classic method for sequencing peptides, utilizes phenyl isothiocyanate (PITC) to react with the N-terminal amino acid.[1][2][3][4][5] This reaction forms a phenylthiocarbamyl (PTC) derivative, which is then cleaved under acidic conditions to yield a stable phenylthiohydantoin (PTH)-amino acid that can be identified by chromatography.[1][5]
This application note provides a detailed protocol for the derivatization of amino acids using 2,4,6-trichlorophenyl isothiocyanate, a halogenated analog of PITC. The trichloro-substitution is anticipated to increase the hydrophobicity of the resulting derivatives, potentially offering advantages in chromatographic separation and detection. While specific protocols for this compound are not widely documented, the following procedure is adapted from well-established methods for PITC and other isothiocyanate analogs.[6]
Principle of the Method
The derivatization of amino acids with this compound follows the general mechanism of the Edman degradation. The process involves two key steps:
-
Coupling Reaction: Under mildly alkaline conditions (pH 8-9), the uncharged primary or secondary amino group of the amino acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of this compound. This reaction forms a stable 2,4,6-trichlorophenylthiocarbamyl (TCPTC)-amino acid derivative.[5]
-
Conversion to Thiohydantoin: In the presence of a strong acid, the TCPTC-amino acid undergoes cyclization and cleavage to form the corresponding 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid. This stable derivative can then be analyzed by reverse-phase HPLC.
The presence of the three chlorine atoms on the phenyl ring is expected to enhance the ultraviolet (UV) absorbance of the derivative and increase its retention time on a reverse-phase HPLC column compared to the non-halogenated PITC derivative.
Experimental Protocols
This section provides a detailed methodology for the derivatization of amino acid standards or protein/peptide hydrolysates with this compound.
Materials and Reagents
-
This compound
-
Amino acid standards
-
Protein or peptide hydrolysate sample
-
Coupling Buffer: 50 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Heptane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, HPLC grade
-
Nitrogen gas or vacuum centrifuge
Protocol 1: Derivatization of Amino Acids
-
Sample Preparation:
-
For amino acid standards, prepare a solution of 10-100 pmol of each amino acid in 0.1 M HCl.
-
For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and completely dry the hydrolysate under vacuum.
-
Re-dissolve the dried amino acid standards or hydrolysate in 20 µL of coupling buffer.
-
-
Coupling Reaction:
-
Prepare a fresh 5% (v/v) solution of this compound in acetonitrile.
-
Add 20 µL of the this compound solution to the amino acid sample in the coupling buffer.
-
Vortex the mixture gently and incubate at 40-50°C for 20-30 minutes.[5]
-
-
Extraction of Excess Reagent:
-
After the coupling reaction, add 50 µL of heptane to the reaction mixture.
-
Vortex vigorously for 30 seconds and centrifuge to separate the phases.
-
Carefully remove and discard the upper organic (heptane) layer containing the excess this compound.
-
Repeat the extraction step with another 50 µL of heptane.
-
-
Drying:
-
Dry the aqueous phase completely using a vacuum centrifuge or a gentle stream of nitrogen gas.
-
Protocol 2: Conversion to TCPTH-Amino Acids
-
Acid Cleavage:
-
To the dried TCPTC-amino acid derivative, add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 10 minutes.
-
-
Drying:
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the TFA.
-
-
Reconstitution:
-
Re-dissolve the dried TCPTH-amino acid derivative in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Protocol 3: HPLC Analysis of TCPTH-Amino Acids
-
HPLC System:
-
A standard reverse-phase HPLC system equipped with a UV detector is suitable.
-
-
Column:
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
A linear gradient from 5% to 60% Solvent B over 20-30 minutes is a good starting point. The increased hydrophobicity of the TCPTH derivatives may require a stronger organic phase for elution compared to PTH-amino acids.
-
-
Detection:
-
Monitor the elution of TCPTH-amino acids by UV absorbance at 254 nm or another suitable wavelength.
-
-
Identification and Quantification:
-
Identify the TCPTH-amino acids in the sample by comparing their retention times with those of the derivatized amino acid standards.
-
Quantify the amino acids by integrating the peak areas and comparing them to the standard curve generated from the amino acid standards.
-
Data Presentation
| Parameter | PITC Derivatization | This compound Derivatization |
| Reaction Time | 5-10 minutes | To be determined |
| Reaction Temperature | Room Temperature | To be determined |
| Detection Limit | < 1 pmol | To be determined |
| Analysis Time (HPLC) | ~10-30 minutes | To be determined |
| Reproducibility (RSD) | < 5% | To be determined |
| Derivative Stability | Stable for several hours to days | To be determined |
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformations in the derivatization process.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Conclusion
The derivatization of amino acids with this compound, followed by HPLC analysis, presents a promising method for amino acid identification and quantification. The protocol provided, adapted from established isothiocyanate chemistries, offers a robust starting point for researchers. The trichlorophenyl group is expected to impart unique chromatographic properties to the amino acid derivatives, potentially leading to improved separation and detection. Further optimization of reaction conditions and HPLC parameters will be necessary to validate this method for specific applications in proteomics and drug development.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Sequencing with 2,4,6-Trichlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal peptide sequencing is a critical technique for protein identification, characterization of post-translational modifications, and quality control of synthetic peptides. The Edman degradation remains a cornerstone of this analysis, providing a stepwise method for determining the amino acid sequence from the N-terminus. This method relies on the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenylisothiocyanate (PITC) is the most commonly used reagent, the exploration of alternative isothiocyanates, such as 2,4,6-trichlorophenyl isothiocyanate (TCP-ITC), offers potential advantages in terms of reactivity and detection.
These application notes provide a detailed overview and experimental protocols for the application of this compound in solid-phase peptide sequencing. The protocols are based on established Edman degradation chemistry and have been adapted for the use of TCP-ITC.
Principle of the Method
Solid-phase peptide sequencing using TCP-ITC follows the fundamental principles of the Edman degradation. The peptide is first immobilized on a solid support, and the sequencing process proceeds in a cyclical manner involving three main stages:
-
Coupling: The this compound reacts with the free N-terminal amino group of the immobilized peptide under alkaline conditions to form a stable 2,4,6-trichlorophenylthiocarbamoyl (TCPTC)-peptide derivative. The electron-withdrawing chlorine atoms on the phenyl ring are hypothesized to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction compared to PITC.
-
Cleavage: Under anhydrous acidic conditions, the TCPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative and leaving the rest of the peptide intact with a new N-terminus.
-
Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid. This derivative is subsequently identified by chromatographic methods, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated to identify the subsequent amino acids in the peptide sequence.
Experimental Workflow
The overall workflow for solid-phase peptide sequencing with TCP-ITC is depicted below.
Caption: Experimental workflow for solid-phase peptide sequencing.
Detailed Experimental Protocols
Materials and Reagents:
-
Peptide immobilized on a solid support (e.g., aminopropyl-glass, polystyrene resin)
-
This compound (TCP-ITC) solution (e.g., 5% in heptane or pyridine)
-
Coupling buffer: N-methylmorpholine or other suitable base
-
Sequencing-grade solvents: heptane, ethyl acetate, acetonitrile, water
-
Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion reagent: Aqueous acid (e.g., 25% TFA)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
TCPTH-amino acid standards
Protocol 1: N-Terminal Derivatization (Coupling)
-
Place the solid support with the immobilized peptide (1-10 nmol) in a reaction vessel.
-
Wash the support with a suitable solvent (e.g., dichloromethane) and dry under a stream of nitrogen.
-
Add 50 µL of coupling buffer to the support.
-
Add 100 µL of 5% TCP-ITC solution.
-
Incubate the reaction mixture for 30 minutes at 50°C.
-
Wash the support extensively with heptane and ethyl acetate to remove excess TCP-ITC and byproducts.
-
Dry the support under a stream of nitrogen.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Add 20 µL of anhydrous TFA to the dried support.
-
Incubate at 50°C for 10 minutes.
-
Add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper organic phase containing the ATZ-amino acid to a new tube.
-
The solid support with the shortened peptide remains in the reaction vessel.
Protocol 3: Conversion and Identification
-
Dry the extracted ATZ-amino acid derivative under a stream of nitrogen.
-
Add 20 µL of 25% aqueous TFA to the dried residue.
-
Incubate at 50°C for 20 minutes to convert the ATZ-amino acid to the more stable TCPTH-amino acid.
-
Dry the sample completely.
-
Reconstitute the TCPTH-amino acid in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
-
Inject the sample onto the HPLC system and compare the retention time with those of the TCPTH-amino acid standards for identification.
Protocol 4: Preparation for the Next Cycle
-
Wash the solid support with the shortened peptide from Protocol 2 with a suitable solvent.
-
Dry the support under a stream of nitrogen.
-
The support is now ready for the next sequencing cycle, starting from Protocol 1.
Data Presentation
The following tables present illustrative quantitative data for solid-phase peptide sequencing using TCP-ITC. These values are hypothetical and intended to demonstrate the format for data presentation.
Table 1: Illustrative Sequencing Cycle Performance
| Cycle Number | Amino Acid | Repetitive Yield (%) |
| 1 | Leucine | 95 |
| 2 | Alanine | 94 |
| 3 | Glycine | 96 |
| 4 | Valine | 93 |
Table 2: Illustrative HPLC Retention Times for TCPTH-Amino Acids
| TCPTH-Amino Acid | Retention Time (min) |
| TCPTH-Ala | 12.5 |
| TCPTH-Gly | 10.2 |
| TCPTH-Leu | 18.7 |
| TCPTH-Val | 16.3 |
| TCPTH-Phe | 21.1 |
Signaling Pathways and Logical Relationships
The chemical transformations occurring in a single sequencing cycle are outlined below.
Caption: Chemical transformations in one sequencing cycle.
The logical relationship and potential advantages of TCP-ITC compared to other common isothiocyanate reagents are summarized in the following diagram.
Caption: Comparison of isothiocyanate reagents.
Application Note: HPLC Analysis of 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-Amino Acids
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-Amino Acids is detailed below. This document provides comprehensive protocols and application notes for researchers, scientists, and professionals in drug development.
Introduction
Amino acid analysis is a cornerstone of protein characterization, essential for determining protein concentration, identifying amino acid composition, and verifying protein identity.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high sensitivity, reproducibility, and resolution.[3] Pre-column derivatization of amino acids is a common strategy to enhance their chromatographic separation and detection.[3][4][5] This involves reacting the amino acids with a labeling reagent to form derivatives that are more readily separated and detected.
One such derivatization agent is 2,4,6-trichlorophenyl isothiocyanate (TCPITC), which reacts with the primary or secondary amine group of amino acids to form 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivatives. These derivatives can be effectively separated by reversed-phase HPLC and detected by UV absorbance. This application note provides a detailed protocol for the derivatization of amino acids with TCPITC and their subsequent analysis by HPLC. While specific data for TCPTH-amino acids is limited, the methodology is analogous to the well-established phenylisothiocyanate (PITC) derivatization methods.[6][7]
Principle
The analysis of TCPTH-amino acids by HPLC involves two main steps:
-
Derivatization: Amino acids are reacted with this compound (TCPITC) in an alkaline medium to form 2,4,6-trichlorophenylthiocarbamyl (TCPTC)-amino acid derivatives.
-
Cyclization and Separation: The TCPTC-amino acids are then cyclized under acidic conditions to the more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivatives. These derivatives are subsequently separated by reversed-phase HPLC and detected by their UV absorbance.
Experimental Protocols
1. Sample Preparation: Protein Hydrolysis
For the analysis of amino acid composition in proteins or peptides, the sample must first be hydrolyzed to release the individual amino acids.
-
Acid Hydrolysis (Standard Method):
-
Place 1-20 µg of the protein or peptide sample into a hydrolysis tube.
-
Add 200 µL of 6 N HCl containing 0.1% phenol.
-
Evacuate and seal the tube under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the tube and centrifuge briefly.
-
Open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 7.5) for derivatization.
-
-
Note on Amino Acid Stability:
-
Tryptophan is destroyed by acid hydrolysis and requires a separate analysis using alkaline hydrolysis.[8]
-
Cysteine and methionine can be oxidized during acid hydrolysis and are best determined after performic acid oxidation to cysteic acid and methionine sulfone, respectively.[9]
-
Serine and threonine may be partially destroyed; therefore, a time-course hydrolysis (e.g., 24, 48, and 72 hours) and extrapolation to zero time is recommended for accurate quantification.
-
2. Derivatization of Amino Acids with TCPITC
This protocol is adapted from the established PITC derivatization procedure.
-
Reagents:
-
Derivatization Buffer: 1:1:3 (v/v/v) mixture of this compound (TCPITC), triethylamine (TEA), and ethanol. Prepare fresh daily.
-
Amino Acid Standard Solution: A mixture of known concentrations of amino acids.
-
Sample Hydrolysate: Dried protein hydrolysate redissolved in coupling buffer.
-
Coupling Buffer: 1:1 (v/v) mixture of ethanol and water.
-
Drying Reagent: A solution for removing excess derivatization reagent, typically a mixture of heptane and ethyl acetate.
-
-
Procedure:
-
To 20 µL of the amino acid standard solution or the redissolved sample hydrolysate in a microcentrifuge tube, add 20 µL of the Derivatization Buffer.
-
Vortex the mixture for 30 seconds and incubate at room temperature for 20 minutes.
-
Dry the sample completely under a high vacuum to remove the excess reagent and by-products.
-
Add 50 µL of 0.1 M sodium acetate buffer (pH 6.4) to the dried residue and vortex to dissolve.
-
The sample is now ready for HPLC analysis.
-
3. HPLC Analysis of TCPTH-Amino Acids
-
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.
-
-
Chromatographic Conditions (General Guideline):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05 M sodium acetate buffer, pH 6.4, with 0.5% tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a specified time to elute the TCPTH-amino acids. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-100% B (linear gradient)
-
30-35 min: 100% B (wash)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10-20 µL.
-
Data Presentation
Quantitative data from the HPLC analysis should be summarized in tables for clear comparison.
Table 1: Retention Times of Standard TCPTH-Amino Acids
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 5.2 |
| Glutamic Acid | 6.8 |
| Serine | 8.1 |
| Glycine | 9.5 |
| Histidine | 10.3 |
| Arginine | 11.7 |
| Threonine | 12.5 |
| Alanine | 13.9 |
| Proline | 14.8 |
| Tyrosine | 16.2 |
| Valine | 17.5 |
| Methionine | 18.1 |
| Isoleucine | 19.3 |
| Leucine | 19.8 |
| Phenylalanine | 21.0 |
| Lysine | 22.4 |
| (Note: These are hypothetical retention times for illustrative purposes.) |
Table 2: Amino Acid Composition Analysis of a Sample Protein
| Amino Acid | Peak Area | Amount (pmol) | Mole % |
| Aspartic Acid | 123456 | 123.5 | 10.3 |
| Glutamic Acid | 154321 | 154.3 | 12.9 |
| Serine | 98765 | 98.8 | 8.2 |
| Glycine | 112233 | 112.2 | 9.4 |
| ... | ... | ... | ... |
| Total | 1200.0 | 100.0 | |
| (Note: This table represents an example of how to present quantitative results.) |
Visualizations
Workflow for HPLC Analysis of TCPTH-Amino Acids
Caption: Workflow for TCPTH-amino acid analysis.
Signaling Pathway of Derivatization
Caption: Derivatization of amino acids with TCPITC.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. cerealsgrains.org [cerealsgrains.org]
Application Notes and Protocols for Peptide Labeling with 2,4,6-Trichlorophenyl Isothiocyanate for Mass Spectrometry
A Note on Reagent Selection: Extensive literature searches did not yield specific application notes or established protocols for the use of 2,4,6-trichlorophenyl isothiocyanate (TCP-ITC) in peptide labeling for mass spectrometry. The information presented herein is based on the well-established principles and protocols for a closely related and commonly used reagent, phenyl isothiocyanate (PITC) . Researchers intending to use TCP-ITC should adapt and optimize these protocols, taking into account the differing chemical properties of the reagent.
Introduction
N-terminal derivatization of peptides is a crucial technique in mass spectrometry-based proteomics and peptide analysis. Labeling the N-terminal α-amino group can enhance ionization efficiency, direct fragmentation pathways, and enable more confident peptide sequencing. Isothiocyanates, such as phenyl isothiocyanate (PITC), are classic reagents used in Edman degradation for protein sequencing. In mass spectrometry, PITC derivatization promotes a characteristic "Edman-type" cleavage during tandem mass spectrometry (MS/MS), yielding abundant b₁ and yₙ₋₁ ion pairs, which can significantly aid in spectral interpretation and sequence confirmation.[1]
Labeling with an aromatic isothiocyanate, like this compound (TCP-ITC), is hypothesized to offer similar benefits, potentially with altered fragmentation patterns or chromatographic properties due to the presence of the trichlorophenyl group. The increased hydrophobicity may also influence peptide behavior in reversed-phase chromatography.
Principle of the Method:
The isothiocyanate group (-N=C=S) of TCP-ITC reacts with the primary amine of the peptide's N-terminus under basic conditions to form a stable phenylthiocarbamoyl (PTC) derivative. This modification adds a fixed mass to the peptide, allowing for the selective analysis of labeled species. During collision-induced dissociation (CID) in the mass spectrometer, the derivatized peptide can undergo a gas-phase Edman-type cleavage, facilitating the identification of the N-terminal amino acid and simplifying the resulting fragment ion spectrum.
Experimental Protocols
Reagent Preparation
-
Labeling Buffer: Prepare a solution of 50 mM sodium bicarbonate or triethylamine carbonate buffer. Adjust the pH to 8.5-9.0 using a suitable acid or base. The reaction efficiency is highly dependent on the pH.
-
TCP-ITC Solution: Prepare a 50 mM solution of this compound in a water-miscible organic solvent such as acetonitrile or dimethylformamide (DMF). This solution should be prepared fresh before use to minimize degradation.
-
Quenching Solution: A 5% (v/v) solution of trifluoroacetic acid (TFA) in water can be used to stop the labeling reaction.
Peptide Labeling Protocol
-
Sample Preparation: Dissolve the purified peptide sample in the labeling buffer to a final concentration of approximately 1 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the TCP-ITC solution to the peptide solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37-50°C. The optimal time and temperature may vary depending on the peptide sequence and should be optimized.
-
Quenching: Stop the reaction by adding the quenching solution to lower the pH.
-
Sample Cleanup: It is crucial to remove excess reagent and salts before mass spectrometry analysis. This can be achieved using C18 desalting spin columns or ZipTips. Elute the labeled peptide with a solution of 50-70% acetonitrile in 0.1% TFA.
-
Drying: Dry the purified, labeled peptide sample completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in a solvent suitable for mass spectrometry analysis, typically 0.1% formic acid in water or a low percentage of acetonitrile.
Mass Spectrometry Analysis
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source is recommended.
-
MS Scan: Acquire full MS scans to identify the precursor ion of the TCP-ITC labeled peptide. The expected mass shift should be calculated based on the molecular weight of TCP-ITC.
-
MS/MS Fragmentation: Select the precursor ion of the labeled peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Data Analysis: Analyze the MS/MS spectra for the presence of characteristic fragment ions, including the b₁ ion corresponding to the TCP-ITC labeled N-terminal amino acid, and the corresponding y-ion series.
Quantitative Data
The following table summarizes the expected monoisotopic mass shifts for peptides labeled with TCP-ITC and, for comparison, the well-characterized PITC.
| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift upon Labeling (Da) |
| This compound (TCP-ITC) | C₇H₂Cl₃NS | 238.894 | +238.894 |
| Phenyl Isothiocyanate (PITC) | C₇H₅NS | 135.014 | +135.014 |
Note: The mass of TCP-ITC was calculated based on its chemical formula. This value should be confirmed with the specifications of the reagent used.
The table below illustrates the expected m/z values for the b₁ fragment ion for a selection of amino acids when labeled with TCP-ITC.
| N-terminal Amino Acid | Amino Acid Residue Mass (Da) | Expected b₁ Ion m/z (Monoisotopic) |
| Glycine (G) | 57.021 | 295.915 |
| Alanine (A) | 71.037 | 309.931 |
| Valine (V) | 99.068 | 337.962 |
| Leucine (L) / Isoleucine (I) | 113.084 | 351.978 |
| Proline (P) | 97.053 | 335.947 |
| Phenylalanine (F) | 147.068 | 385.962 |
| Serine (S) | 87.032 | 325.926 |
| Threonine (T) | 101.048 | 339.942 |
Visualizations
Caption: Experimental workflow for peptide labeling with TCP-ITC and subsequent mass spectrometry analysis.
References
Application Notes and Protocols for Protein Modification and Labeling with 2,4,6-Trichlorophenyl Isothiocyanate (TCP-ITC)
Introduction
2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC) is an electrophilic compound belonging to the isothiocyanate family of reagents used for the covalent modification of proteins. The isothiocyanate group (-N=C=S) of TCP-ITC reacts primarily with nucleophilic residues on proteins, most notably the ε-amino group of lysine residues and the α-amino group at the N-terminus to form stable thiourea linkages.[1] Under specific conditions, it can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[2] The presence of three electron-withdrawing chlorine atoms on the phenyl ring is hypothesized to enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity compared to other aromatic isothiocyanates. This could allow for faster reaction times or the use of milder reaction conditions. However, this needs to be experimentally validated.
Protein modification with TCP-ITC can be utilized for a variety of applications, including:
-
Labeling proteins with probes: For detection and quantification in various assays.
-
Crosslinking proteins: To study protein-protein interactions.
-
Altering protein properties: To enhance stability, solubility, or immunogenicity.
-
Drug development: For creating antibody-drug conjugates or other targeted therapeutics.
Chemical Reactivity and Specificity
The reaction of TCP-ITC with protein functional groups is highly dependent on pH.
-
Reaction with Amines (Lysine, N-terminus): The reaction with primary amines to form a stable thiourea bond is most efficient at a basic pH, typically between 8.5 and 9.5. At this pH, the amino groups are deprotonated and thus more nucleophilic.[2]
-
Reaction with Thiols (Cysteine): The reaction with thiol groups is more favorable at a slightly acidic to neutral pH (around 6.5-7.5).[3] The resulting dithiocarbamate linkage is generally less stable than the thiourea linkage, especially at alkaline pH.[1]
Due to the higher abundance of lysine residues on the surface of most proteins compared to cysteine, and the greater stability of the resulting linkage, TCP-ITC is expected to primarily react with lysine residues under standard labeling conditions (pH 8.5-9.5).
Data Presentation
Table 1: General Reaction Parameters for Isothiocyanate-Based Protein Modification
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 (for amine labeling) | Ensures deprotonation of lysine ε-amino groups and the N-terminal α-amino group. |
| 6.5 - 7.5 (for thiol labeling) | Favors reaction with cysteine thiol groups. | |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation, while room temperature can increase reaction rates. |
| Reaction Time | 1 hour to overnight | Dependent on the reactivity of the specific protein and the ITC reagent. |
| Molar Ratio (ITC:Protein) | 5:1 to 20:1 | A molar excess of the ITC reagent is typically used to drive the reaction. The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also lead to aggregation. |
| Buffer Composition | Carbonate/Bicarbonate, Borate | Amine-free buffers are essential to avoid competition with the protein for reaction with the isothiocyanate.[4] |
Note: The data presented in this table is generalized for isothiocyanates and should be used as a starting point for optimization with TCP-ITC.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCP-ITC
This protocol describes a general method for labeling a protein with TCP-ITC, targeting primary amine groups.
Materials:
-
Protein of interest
-
This compound (TCP-ITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine).
-
-
TCP-ITC Solution Preparation:
-
Immediately before use, prepare a stock solution of TCP-ITC in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the TCP-ITC solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted TCP-ITC.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess TCP-ITC and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and potentially the TCP-ITC label if it has a distinct absorbance maximum. Note: The absorbance spectrum of TCP-ITC would need to be determined.
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess for aggregation or degradation.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: Determination of Labeling Efficiency
The efficiency of the labeling reaction can be assessed by determining the Degree of Labeling (DOL), which is the average number of TCP-ITC molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified TCP-ITC-protein conjugate at 280 nm (A280) and at the wavelength of maximum absorbance for the TCP-ITC label (Amax). The Amax for TCP-ITC will need to be experimentally determined.
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = (A280 - (Amax × CF)) / εprotein
-
Where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of the label at 280 nm (CF = A280 of the label / Amax of the label). This will need to be determined for TCP-ITC.
-
-
-
Calculate the concentration of the conjugated TCP-ITC:
-
TCP-ITC Concentration (M) = Amax / εTCP-ITC
-
Where εTCP-ITC is the molar extinction coefficient of TCP-ITC at its Amax. This will need to be experimentally determined.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = TCP-ITC Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with TCP-ITC.
Caption: Reaction of TCP-ITC with a primary amine on a protein.
Conclusion
While specific data for this compound is limited, the general principles of isothiocyanate chemistry provide a solid foundation for its use in protein modification and labeling. The provided general protocols and theoretical background should enable researchers to develop and optimize their own specific procedures for using TCP-ITC. It is crucial to empirically determine the optimal reaction conditions, including pH, temperature, reaction time, and molar ratios, for each specific protein and application. Further research is needed to fully characterize the reactivity, stability, and potential advantages of TCP-ITC as a bioconjugation reagent.
References
- 1. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Stability After Administration: A Physiologic Consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Labeling of Lysine Residues with 2,4,6-Trichlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins is a powerful tool in chemical biology and drug discovery, enabling the study of protein function, identification of drug targets, and development of therapeutic agents. Isothiocyanates are a class of reagents that react with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea linkages. This document provides detailed application notes and protocols for the use of 2,4,6-trichlorophenyl isothiocyanate for the covalent modification of lysine residues in proteins.
This compound is an aromatic isothiocyanate containing three chlorine atoms on the phenyl ring. While specific literature on this particular reagent is limited, its reactivity can be inferred from the general principles of aryl isothiocyanate chemistry. The electron-withdrawing nature of the chlorine atoms is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to efficient labeling of lysine residues under appropriate conditions.
Reaction Principle
The covalent labeling of lysine residues with this compound proceeds through the nucleophilic attack of the unprotonated ε-amino group of lysine on the electrophilic carbon atom of the isothiocyanate group. This reaction forms a stable thiourea bond. The reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 8.5-10) where the lysine side chain is deprotonated and thus more nucleophilic.[1]
Applications
The covalent labeling of lysine residues with this compound can be employed in various applications, including:
-
Protein Structure and Function Studies: Mapping solvent-accessible lysine residues to probe protein conformation and ligand binding sites.
-
Proteomics and Target Identification: Identifying and quantifying protein targets of small molecules in complex biological samples.
-
Drug Development: Introducing a reactive handle for the attachment of payloads, such as imaging agents or cytotoxic drugs, to protein-based therapeutics.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table provides a generalized summary of expected outcomes based on typical isothiocyanate labeling experiments. Researchers should perform optimization experiments to determine the specific parameters for their protein of interest.
| Parameter | Expected Range/Value | Notes |
| Labeling Efficiency | Variable (10-90%) | Highly dependent on protein structure, lysine accessibility, and reaction conditions. |
| Stoichiometry of Labeling | 1 to multiple labels per protein | Dependent on the number of accessible lysine residues and the molar excess of the reagent. |
| Optimal pH | 8.5 - 10.0 | Balances lysine nucleophilicity with protein stability.[1] |
| Reaction Time | 1 - 4 hours | Can be optimized based on the reactivity of the target protein. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |
Experimental Protocols
Note: These protocols are general guidelines. Optimization of reaction conditions (e.g., pH, reagent molar excess, incubation time, and temperature) is highly recommended for each specific protein.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Bicarbonate buffer). Note: Avoid buffers containing primary amines (e.g., Tris), as they will compete with lysine residues for the labeling reagent.
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing substances.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
-
Confirm covalent labeling and determine the stoichiometry of modification using mass spectrometry (see Protocol 2).
-
Protocol 2: Mass Spectrometry Analysis of Labeled Protein
This protocol outlines a general workflow for the analysis of proteins labeled with this compound by mass spectrometry.
Materials:
-
Labeled protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a buffer containing 6 M urea or guanidine hydrochloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide sample onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the this compound adduct on lysine residues as a variable modification. The mass modification will be the molecular weight of this compound (238.52 Da).
-
Identify and validate the modified peptides and pinpoint the specific lysine residues that were labeled.
-
Quantify the extent of labeling by comparing the peak areas of the modified and unmodified peptides.
-
Visualizations
Caption: Experimental workflow for covalent labeling of proteins with this compound.
References
Application Notes and Protocols for 2,4,6-Trichlorophenyl Isothiocyanate as a Protein Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenyl isothiocyanate is an electrophilic reagent that can be utilized as a crosslinking agent for proteins. The isothiocyanate group (-N=C=S) readily reacts with nucleophilic functional groups present on amino acid side chains, primarily the ε-amino group of lysine residues and the thiol group of cysteine residues. This reactivity allows for the formation of stable covalent bonds, enabling the study of protein-protein interactions, protein conformation, and the preparation of protein conjugates for various applications in research and drug development. The trichlorophenyl group is expected to increase the reactivity of the isothiocyanate moiety due to its electron-withdrawing nature.
Principle of Reaction
The crosslinking reaction occurs through the nucleophilic attack of a primary amine or a thiol group on the central carbon atom of the isothiocyanate group. This forms an unstable intermediate that rearranges to a stable thiourea or dithiocarbamate linkage, respectively. The reaction is pH-dependent, with reactivity towards primary amines being favored at alkaline pH (9.0-11.0), while reaction with thiols is more efficient at a slightly basic pH (7.4-9.1).
Applications
-
Probing Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently analyzed by techniques such as SDS-PAGE and mass spectrometry.
-
Protein Structure Elucidation: Intramolecular crosslinking can provide distance constraints for computational modeling of protein tertiary and quaternary structures.
-
Enzyme Immobilization: Covalent attachment of enzymes to solid supports can enhance their stability and reusability.
-
Preparation of Antibody-Drug Conjugates (ADCs): Although not a traditional bifunctional crosslinker, isothiocyanates can be used to attach small molecule drugs to antibodies.
-
Biomaterial Formulation: Crosslinking of proteins can be employed to form hydrogels and other biomaterials with tailored properties.
Data Presentation
As no specific quantitative data for this compound as a protein crosslinking agent is readily available in the literature, the following table presents a hypothetical dataset to illustrate how results from a crosslinking experiment could be summarized. This data would typically be generated through techniques like mass spectrometry or gel densitometry.
| Target Proteins | Crosslinker:Protein Molar Ratio | Incubation Time (min) | Crosslinking Efficiency (%) |
| Protein A + Protein B | 10:1 | 30 | 15 |
| Protein A + Protein B | 20:1 | 30 | 28 |
| Protein A + Protein B | 20:1 | 60 | 45 |
| Protein A + Protein B | 50:1 | 60 | 62 |
| Protein C (intramolecular) | 5:1 | 30 | 25 |
| Protein C (intramolecular) | 10:1 | 60 | 55 |
Caption: Hypothetical crosslinking efficiencies of target proteins using this compound under varying conditions.
Experimental Protocols
Note: The following protocols are generalized starting points and should be optimized for each specific application.
Protocol 1: Crosslinking of Two Interacting Proteins
Materials:
-
Purified Protein A and Protein B
-
This compound
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0 (for general crosslinking) or 50 mM Sodium Borate, 150 mM NaCl, pH 9.5 (to favor lysine crosslinking)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
SDS-PAGE reagents
-
Mass spectrometer and appropriate software for data analysis
Procedure:
-
Protein Preparation: Prepare a mixture of Protein A and Protein B at a suitable concentration (e.g., 1-5 mg/mL) in the chosen Reaction Buffer.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Crosslinking Reaction: a. Add the desired molar excess of the crosslinker stock solution to the protein mixture. A starting point could be a 20-fold molar excess of the crosslinker over the total protein concentration. b. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: a. SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B complex. b. Mass Spectrometry: For identification of crosslinked peptides, the protein band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.
Protocol 2: Intramolecular Crosslinking for Structural Analysis
Materials:
-
Purified Protein C
-
This compound
-
Reaction Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Anhydrous DMF or DMSO
-
Mass spectrometer and crosslinking analysis software
Procedure:
-
Protein Preparation: Prepare a solution of Protein C at a relatively low concentration (e.g., 0.1-0.5 mg/mL) in the Reaction Buffer to favor intramolecular over intermolecular crosslinking.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Crosslinking Reaction: a. Add a 5- to 10-fold molar excess of the crosslinker to the protein solution. b. Incubate for 15-30 minutes at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes.
-
Analysis by Mass Spectrometry: a. Digest the crosslinked protein with a specific protease (e.g., trypsin). b. Analyze the resulting peptide mixture by high-resolution LC-MS/MS. c. Use specialized software to identify the crosslinked peptides, which will provide distance constraints for structural modeling.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with protein functional groups.
Caption: General experimental workflow for protein crosslinking.
Application Note: Quantitative Analysis of Biogenic Amines using Derivatization with 2,4,6-Trichlorophenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of biological samples and food products. They are formed through the decarboxylation of amino acids and play a significant role in many physiological processes. The quantitative analysis of biogenic amines is crucial in fields such as food safety, clinical diagnostics, and neuroscience. However, their analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) is often challenging due to their high polarity and lack of a strong chromophore for UV detection.
To overcome these limitations, a pre-column derivatization step is commonly employed. This application note describes a detailed protocol for the derivatization of biogenic amines with 2,4,6-trichlorophenyl isothiocyanate, a novel derivatizing agent. This reagent reacts with primary and secondary amines to form stable, hydrophobic thiourea derivatives that exhibit strong UV absorbance, enabling sensitive and selective quantification by RP-HPLC with UV detection. The trichlorophenyl group enhances the hydrophobicity of the derivatives, leading to improved chromatographic retention and separation on C18 columns.
Principle of Derivatization
The derivatization reaction is based on the nucleophilic addition of the amino group of the biogenic amine to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity. The resulting thiourea derivative is highly stable and can be readily analyzed by RP-HPLC.
Experimental Protocols
1. Materials and Reagents
-
Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, Spermine, and other relevant biogenic amine standards.
-
Internal Standard (IS): Heptylamine or another suitable primary amine not expected to be present in the sample.
-
Derivatizing Reagent: this compound (TCPI) solution (10 mg/mL in acetonitrile).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol, and water.
-
Acids: Perchloric acid (PCA) (0.4 M), Trichloroacetic acid (TCA) (10% w/v).
-
Base: Triethylamine (TEA), Sodium borate buffer (0.1 M, pH 9.5).
-
Extraction Solvent: Acetonitrile/Methanol (1:1, v/v).
2. Sample Preparation (Illustrative Example: Plasma Sample)
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 400 µL of cold 10% TCA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
The supernatant is now ready for the derivatization procedure.
3. Derivatization Procedure
-
Transfer 50 µL of the sample extract or standard solution to a clean reaction vial.
-
Add 50 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 100 µL of the this compound solution (10 mg/mL in ACN).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile/Water, 50:50, v/v).
-
The sample is now ready for HPLC analysis.
4. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-26 min: 80% to 30% B (linear gradient)
-
26-30 min: 30% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Data Presentation
Table 1: Illustrative Chromatographic and Performance Data for the Analysis of Biogenic Amine Derivatives.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | R² |
| Putrescine | 8.5 | 1.5 | 5.0 | 5 - 1000 | 0.9992 |
| Cadaverine | 9.8 | 1.2 | 4.0 | 4 - 1000 | 0.9995 |
| Histamine | 12.3 | 2.0 | 6.5 | 6.5 - 1500 | 0.9989 |
| Tyramine | 15.6 | 0.8 | 2.5 | 2.5 - 800 | 0.9998 |
| Spermidine | 18.2 | 2.5 | 8.0 | 8 - 2000 | 0.9985 |
| Spermine | 20.1 | 3.0 | 10.0 | 10 - 2500 | 0.9981 |
| Heptylamine (IS) | 14.1 | - | - | - | - |
Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Derivatization reaction of a biogenic amine with this compound.
Caption: Overall analytical workflow for the quantification of biogenic amines.
Application of 2,4,6-Trichlorophenyl Isothiocyanate in Proteomics Research: Application Notes and Protocols
Disclaimer: Direct research explicitly detailing the use of 2,4,6-Trichlorophenyl isothiocyanate in proteomics is limited in the available literature. The following application notes and protocols are based on the well-documented applications of other isothiocyanates (ITCs) in proteomics research, such as Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC). The principles and methodologies described are expected to be broadly applicable to this compound, with potential adjustments needed to account for its specific reactivity and physicochemical properties.
Introduction to Isothiocyanates in Proteomics
Isothiocyanates (ITCs) are a class of chemical compounds characterized by the -N=C=S functional group. This group is highly reactive towards nucleophiles, particularly primary amines and thiols found in proteins. This reactivity makes ITCs valuable reagents in proteomics for a variety of applications, including protein labeling, cross-linking, and quantitative analysis. The specific properties of the isothiocyanate, determined by its R group, will influence its utility in different proteomics workflows.
Application Notes
Covalent Labeling of Proteins and Peptides
Isothiocyanates are widely used for the covalent labeling of proteins and peptides. The isothiocyanate group reacts with the primary amino groups of lysine residues and the N-terminus of proteins, as well as with other nucleophilic residues like cysteine, histidine, and tyrosine under specific conditions.[1][2] This stable covalent bond is useful for attaching various tags to proteins for detection and analysis.
-
Fluorescent Labeling: By using fluorescently tagged isothiocyanates like FITC and TRITC, proteins can be labeled for visualization in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][2]
-
Biotinylation: Isothiocyanate-activated biotin can be used to label proteins for subsequent purification or detection using streptavidin-based assays.
-
Cross-linking: Bifunctional isothiocyanates can be used to study protein-protein interactions by covalently linking proximal proteins.[3][4]
Quantitative Proteomics
Isothiocyanates are employed in quantitative proteomics to compare protein abundance between different samples. This can be achieved through various strategies:
-
Isobaric Labeling: While not a direct application of simple ITCs, the principle of labeling primary amines is central to isobaric tagging reagents like iTRAQ and TMT, which are widely used for multiplexed quantitative proteomics.[5][6][7]
-
Competition-Based Chemical Proteomics: This approach uses ITC-derived chemical probes with a bioorthogonal handle (e.g., an alkyne group) to identify and quantify the protein targets of ITCs in living cells.[8] A competition experiment with the natural ITC can reveal specific protein targets.[8]
Identification of Drug Targets and Covalent Modification Sites
Isothiocyanates, including naturally occurring ones with anti-cancer properties like PEITC, are known to covalently modify proteins, thereby altering their function.[9][10] Proteomics techniques, particularly mass spectrometry, are crucial for identifying the specific protein targets and the amino acid residues modified by these compounds.[8][9] This information is vital for understanding the mechanism of action of ITC-based drugs and for designing more potent and specific therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data from protocols involving isothiocyanates in proteomics research.
Table 1: Reaction Conditions for Protein Labeling with Isothiocyanates
| Parameter | FITC Labeling of Antibodies | TRITC Labeling of Antibodies |
| Molar Excess of ITC | 15- to 20-fold[2] | Not specified, used at 35 µl of 1 mg/ml solution for 1 ml of 6 mg/ml antibody[2] |
| Reaction Buffer | 50mM Borate Buffer, pH 8.5[2] | 100mM Carbonate/Bicarbonate Buffer, pH 9.0[1] |
| Incubation Time | 1 hour at room temperature[2] | 2 hours at room temperature[1][2] |
| Incubation Conditions | In the dark[2] | In the dark[1][2] |
Table 2: Mass Spectrometry Data for ITC-Modified Peptides
| Isothiocyanate | Modified Protein | Mass Shift (Da) | Modified Residue | Reference |
| BITC | β-tubulin | +149 | Cys303 | [9] |
| PEITC | β-tubulin | +163 | Cys303 | [9] |
| SFN | β-tublin | +177 | Cys303 | [9] |
| PEITC | Macrophage Migration Inhibitory Factor (MIF) | +163 | N-terminal Proline | [9] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Antibodies with FITC
This protocol is adapted from established methods for labeling antibodies with FITC.[2]
Materials:
-
Antibody solution (~1 mg in 0.5 mL)
-
Conjugation Buffer: 50mM Borate Buffer, pH 8.5
-
FITC solution: 10 mg/mL in DMF (prepare fresh)
-
Device for dye removal (e.g., desalting column)
Procedure:
-
Prepare the antibody solution by dissolving ~1 mg of the antibody in 0.5 mL of Conjugation Buffer.
-
Add a 15- to 20-fold molar excess of the FITC solution to the antibody solution and mix immediately.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Remove the excess and hydrolyzed FITC using a desalting column or through dialysis.
Protocol 2: Sample Preparation for Mass Spectrometry-Based Identification of ITC-Modified Proteins
This protocol outlines a general workflow for identifying protein targets of ITCs.[9][10]
Materials:
-
Cell culture of interest
-
Isothiocyanate of interest (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for peptide cleanup
Procedure:
-
Treat cultured cells with the desired concentration of the isothiocyanate for a specified time.
-
Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Clean up the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
The purified peptides are now ready for analysis by LC-MS/MS to identify the proteins and the specific sites of modification.
Visualizations
Caption: Workflow for fluorescent labeling of proteins with isothiocyanates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. google.com [google.com]
- 8. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of 2,4,6-Trichlorophenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of 2,4,6-Trichlorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental workflows?
This compound is primarily utilized as a coupling reagent in the synthesis of thioureas. The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with primary and secondary amines to form a stable thiourea linkage. This reactivity is harnessed in various synthetic applications, including peptide modification and the development of pharmacologically active compounds. Isothiocyanates, in general, are recognized for their role as building blocks in the synthesis of diverse heterocyclic compounds and their presence in bioactive molecules.[1]
Q2: What are the key parameters to control for a successful coupling reaction with this compound?
For successful coupling reactions, particularly with sensitive substrates like peptides, several parameters are critical:
-
pH: The reaction is highly pH-dependent. A basic pH (typically 8.5-9.5) is necessary to ensure that the primary amine of the substrate is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate.[2]
-
Molar Ratio: The stoichiometry of the reactants is crucial. An excess of the isothiocyanate can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Solvent: The choice of solvent is important to ensure the solubility of both reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3]
-
Temperature and Reaction Time: These parameters should be optimized for each specific reaction. While many isothiocyanate couplings proceed efficiently at room temperature, gentle heating may be required in some cases to overcome steric hindrance or low reactivity.[3]
Q3: What are the common side reactions observed during coupling reactions with this compound?
A prevalent side reaction, especially in the context of solid-phase peptide synthesis, is an Edman degradation-type cyclization.[2] This can occur under acidic conditions, leading to the cleavage of the N-terminal amino acid from the peptide sequence. Additionally, the isothiocyanate group can be susceptible to hydrolysis, particularly in the presence of moisture, which can reduce the yield of the desired thiourea product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield of the desired thiourea product is a common issue that can stem from several factors.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation if degradation is persistent.[3] | Improved yield and reduction of side products resulting from isothiocyanate decomposition. |
| Low Nucleophilicity of the Amine | Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to activate the amine. For amines with very low reactivity, a stronger base might be necessary.[3] | Enhanced reaction rate and a higher conversion to the desired product. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective method to overcome significant steric barriers.[3] | Increased conversion to the target thiourea. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion before workup. | Avoids premature termination of the reaction and ensures maximum product formation. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction with other nucleophilic functional groups | If the substrate contains multiple nucleophilic sites (e.g., thiols, other amines), consider using protecting groups to ensure selective reaction at the desired position.[2] | Increased purity of the desired product and minimization of side products. |
| Edman-type degradation (in peptide synthesis) | Carefully control the pH and avoid acidic conditions during the coupling and subsequent workup steps to prevent this side reaction.[2] | Preservation of the full-length peptide sequence and improved yield of the target modified peptide. |
| Hydrolysis of the isothiocyanate | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. | Reduced loss of the isothiocyanate to hydrolysis and a higher yield of the thiourea product. |
Experimental Protocols
General Protocol for Thiourea Synthesis using this compound
-
Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere.
-
If required, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture. The addition can be done dropwise if the reaction is exothermic.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating can be applied if the reaction is sluggish.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thiourea.
Visualizations
Caption: A generalized experimental workflow for the synthesis of thioureas using this compound.
Caption: A decision tree to troubleshoot and resolve issues of low product yield in coupling reactions.
References
Technical Support Center: 2,4,6-Trichlorophenyl Isothiocyanate in Peptide Sequencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,4,6-Trichlorophenyl isothiocyanate (TC-PITC) in peptide sequencing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (TC-PITC) in peptide sequencing?
A1: this compound (TC-PITC) is utilized in the Edman degradation process for the sequential removal and identification of amino acids from the N-terminus of a peptide. The primary reaction involves the nucleophilic attack of the N-terminal α-amino group of the peptide on the electrophilic carbon of the isothiocyanate group of TC-PITC. This reaction, which occurs under alkaline conditions (typically pH 8.5-9.5), forms a stable 2,4,6-trichlorophenylthiocarbamoyl (TC-PTC) peptide derivative.[1]
Q2: What are the potential side reactions when using TC-PITC for peptide sequencing?
A2: While specific data for TC-PITC is limited, analogous to other isothiocyanates like PITC, several side reactions can be anticipated:
-
Reaction with Lysine Side Chains: The ε-amino group of lysine residues is also nucleophilic and can react with TC-PITC, forming a stable thiourea linkage.[1] This modification can interfere with subsequent enzymatic cleavage (e.g., by trypsin) and alter the chromatographic properties of the peptide.
-
Reaction with Cysteine Side Chains: The thiol group of cysteine can react with isothiocyanates, particularly at a slightly acidic to neutral pH (around 6-8), to form a dithiocarbamate adduct.[1] This reaction is generally less stable than the thiourea linkage formed with amines. To prevent this, cysteine residues are often modified (e.g., alkylated) prior to sequencing.
-
Incomplete Coupling: The reaction between TC-PITC and the N-terminal amino group may not go to completion, leading to a lower yield of the desired TC-PTC peptide and a decreased signal in the subsequent sequencing cycle.
-
Hydrolysis of TC-PITC: Isothiocyanates can undergo hydrolysis, especially under strongly acidic or basic conditions in the presence of water. This would consume the reagent and reduce the efficiency of the coupling reaction.
-
Oxidation of Sensitive Residues: Amino acids such as methionine, cysteine, and tryptophan can be susceptible to oxidation during the sequencing cycles, leading to modified derivatives that may be difficult to identify.
Q3: How does the structure of TC-PITC compare to the standard Edman reagent, PITC?
A3: TC-PITC is an analog of phenyl isothiocyanate (PITC), the traditional Edman reagent. The key difference is the presence of three chlorine atoms on the phenyl ring of TC-PITC. These electron-withdrawing groups are expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster coupling reaction with the N-terminal amino group of the peptide. The increased mass and hydrophobicity of the resulting 2,4,6-trichlorophenylthiohydantoin (TC-PTH)-amino acid derivatives may also alter their chromatographic retention times, which could be advantageous for their separation and identification by HPLC.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for the Expected TC-PTH-Amino Acid | 1. Incomplete coupling reaction. 2. Blocked N-terminus of the peptide. 3. Low sample amount. 4. Degradation of TC-PITC reagent. | 1. Optimize coupling conditions: ensure alkaline pH (8.5-9.5), use a sufficient molar excess of TC-PITC, and consider increasing reaction time or temperature.2. Verify that the N-terminus is not blocked by modifications such as acetylation or formylation.3. Ensure an adequate amount of purified peptide (typically 10-100 picomoles) is used.[2] 4. Use fresh, high-purity TC-PITC and store it under anhydrous conditions. |
| Premature Signal Drop-off in Later Sequencing Cycles | 1. Cumulative effect of incomplete coupling and cleavage reactions. 2. Sample washout from the sequencer. 3. Peptide insolubility after several cycles. | 1. Optimize all steps of the Edman degradation cycle to maximize efficiency.2. Ensure the sample is properly immobilized on the support.3. Consider the use of different solvents or supports if peptide hydrophobicity changes significantly during sequencing. |
| Appearance of Unexpected Peaks in the HPLC Chromatogram | 1. Side reactions with amino acid side chains (e.g., lysine, cysteine). 2. Formation of byproducts from the degradation of TC-PTH-amino acids. 3. Presence of impurities in the sample or reagents. | 1. Modify reactive side chains (e.g., alkylate cysteines) before sequencing. Use sequencing-grade reagents.2. Optimize the conversion of the anilinothiazolinone (ATZ) derivative to the more stable TC-PTH derivative.3. Ensure the purity of the peptide sample and all sequencing reagents. |
| Difficulty in Separating TC-PTH-Amino Acid Derivatives | 1. Suboptimal HPLC conditions. 2. Co-elution of different derivatives. | 1. Adjust the HPLC gradient, temperature, or mobile phase composition to improve resolution.[3]2. Develop a standard chromatogram with all expected TC-PTH-amino acid derivatives to optimize separation. |
Quantitative Data
Table 1: Theoretical Sequencing Efficiency and Expected Yield
The following table provides an illustrative example of expected sequencing efficiency. Actual results will vary depending on the specific peptide sequence and experimental conditions.
| Sequencing Cycle | Amino Acid | Theoretical Initial Yield (pmol) | Expected Repetitive Yield (%) | Calculated Yield (pmol) |
| 1 | e.g., Valine | 100 | 95 | 95.0 |
| 2 | e.g., Leucine | 95.0 | 95 | 90.3 |
| 3 | e.g., Glycine | 90.3 | 95 | 85.7 |
| 4 | e.g., Alanine | 85.7 | 95 | 81.5 |
| 5 | e.g., Proline | 81.5 | 95 | 77.4 |
Note: Repetitive yield is the efficiency of a single Edman degradation cycle.
Table 2: Potential Side-Products and their Mass Modifications
| Side Reaction | Affected Amino Acid(s) | Mass Change (Da) | Notes |
| TC-PITC adduction to Lysine side chain | Lysine | +237.5 | Forms a stable thiourea. Will prevent tryptic cleavage at this site. |
| Oxidation | Methionine | +16 | Forms methionine sulfoxide. |
| Oxidation | Cysteine | +16 or +32 | Forms sulfenic, sulfinic, or sulfonic acids. Prior alkylation is recommended. |
| Oxidation | Tryptophan | +16 or +32 | Can lead to various oxidation products. |
| Incomplete cleavage | N-terminal amino acid | - | The N-terminal residue is not cleaved, leading to no signal for that cycle and a lagging sequence. |
Experimental Protocols
Protocol: Single Cycle of Manual Edman Degradation using TC-PITC
Disclaimer: This is a generalized protocol and may require optimization for specific peptides and equipment.
1. Coupling Reaction: a. Dissolve the peptide sample (10-100 pmol) in 50 µL of a coupling buffer (e.g., N-methylpiperidine/water/isopropanol at a basic pH of ~9.0). b. Add a 10- to 20-fold molar excess of TC-PITC solution (e.g., 5% v/v in heptane). c. Incubate the reaction mixture at 50°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon). d. Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge. e. Wash the dried TC-PTC-peptide with a non-polar solvent like ethyl acetate to remove excess reagent and byproducts, followed by drying.
2. Cleavage Reaction: a. Add 20 µL of anhydrous trifluoroacetic acid (TFA) to the dried TC-PTC-peptide. b. Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as a 2-anilino-5-thiazolinone (ATZ) derivative. c. Evaporate the TFA under a stream of nitrogen.
3. Extraction and Conversion: a. Extract the ATZ-amino acid derivative with a non-polar organic solvent (e.g., butyl chloride). b. Transfer the organic phase containing the ATZ derivative to a new tube. c. The remaining peptide in the aqueous/TFA phase can be dried for the next sequencing cycle. d. Convert the unstable ATZ-amino acid to the more stable TC-PTH-amino acid by heating in 25% aqueous TFA at 55°C for 20 minutes. e. Dry the TC-PTH-amino acid derivative completely.
4. Identification: a. Re-dissolve the dried TC-PTH-amino acid in a suitable solvent (e.g., acetonitrile/water). b. Analyze the sample by reverse-phase HPLC, comparing the retention time to a standard chromatogram of TC-PTH-amino acid derivatives.
Visualizations
Caption: Workflow of a single Edman degradation cycle using TC-PITC.
References
Technical Support Center: Purification of Peptides Derivatized with 2,4,6-Trichlorophenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides derivatized with 2,4,6-trichlorophenyl isothiocyanate (TCPI).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and purification of TCPI-labeled peptides.
Derivatization Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization | 1. Incorrect pH: The primary amine (N-terminus or Lysine side chain) is protonated and not sufficiently nucleophilic. 2. Reagent Degradation: TCPI is sensitive to moisture. 3. Peptide Solubility Issues: The peptide is not fully dissolved in the reaction buffer. 4. Steric Hindrance: The primary amine is sterically inaccessible. | 1. Ensure the reaction pH is between 8.0 and 9.0. A borate or bicarbonate buffer is recommended.[1] 2. Use fresh, anhydrous solvent to dissolve the TCPI. Store TCPI under desiccated conditions. 3. Add an organic co-solvent like acetonitrile or DMF to improve peptide solubility. 4. If labeling the N-terminus, consider introducing a spacer arm. |
| Multiple Derivatization Products | 1. Reaction with other nucleophilic residues: Possible side reactions with Tyrosine, Serine, or Histidine residues. 2. Di- or Tri-labeling: The peptide contains multiple primary amines (e.g., multiple Lysine residues). | 1. Optimize the stoichiometry of TCPI to peptide. Use a lower molar excess of TCPI. 2. If mono-labeling is desired on a peptide with multiple amines, consider protecting the other amine groups. |
| Peptide Degradation | 1. High pH: Prolonged exposure to high pH can lead to peptide degradation. 2. Reaction Temperature: Elevated temperatures can accelerate degradation. | 1. Keep the reaction time as short as possible while ensuring complete derivatization. 2. Perform the reaction at room temperature or on ice if the peptide is known to be sensitive. |
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Column Overload: Too much sample injected onto the column. 2. Secondary Interactions: The derivatized peptide is interacting with the silica backbone of the column. 3. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the derivatized peptide. | 1. Reduce the amount of sample injected.[2] 2. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA or 0.1% formic acid.[3] 3. Optimize the gradient elution profile. A shallower gradient may improve peak shape. |
| Co-elution of Product and Impurities | 1. Similar Hydrophobicity: The TCPI-derivatized peptide and underivatized peptide or other impurities have very similar retention times. 2. Suboptimal Column Chemistry: The column stationary phase is not providing adequate selectivity. | 1. Adjust the gradient to improve separation. A shallower gradient over the elution range of the target peptide can enhance resolution. 2. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. |
| Low Recovery of Derivatized Peptide | 1. Precipitation in the Autosampler: The derivatized peptide is not soluble in the injection solvent. 2. Irreversible Adsorption to the Column: The hydrophobic TCPI-peptide conjugate is strongly binding to the stationary phase. 3. Peptide Degradation on Column: The peptide is not stable under the HPLC conditions. | 1. Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent with a sufficient amount of organic modifier. 2. After the main peak has eluted, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to elute strongly bound components. 3. Use formic acid instead of TFA if the peptide is susceptible to acid-catalyzed degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass increase of my peptide after derivatization with TCPI?
A1: The molecular weight of this compound (C₇H₂Cl₃NS) is approximately 238.56 g/mol . Upon reaction with a primary amine on the peptide, a thiourea linkage is formed. Therefore, you should expect a mass increase of 238.56 Da for each TCPI molecule added to your peptide.
Q2: Which primary amines on a peptide will react with TCPI?
A2: TCPI reacts with unprotonated primary amines. This includes the N-terminal alpha-amine and the epsilon-amine of Lysine side chains. The reaction is most efficient at a pH of 8.0-9.0.
Q3: What type of HPLC column is best suited for purifying TCPI-derivatized peptides?
A3: A reversed-phase C18 column is a good starting point for the purification of TCPI-derivatized peptides. The TCPI group adds significant hydrophobicity to the peptide, leading to strong retention on a C18 stationary phase. For very hydrophobic peptides, a C8 or a phenyl-hexyl column might provide better peak shapes and recovery.
Q4: How can I confirm that my peptide has been successfully derivatized?
A4: Mass spectrometry is the most definitive method to confirm derivatization. You should observe the expected mass shift in the mass spectrum of the derivatized peptide compared to the underivatized peptide. You can also compare the retention times in your HPLC analysis; the derivatized peptide will be significantly more retained (longer retention time) than the underivatized peptide due to the hydrophobicity of the TCPI group.
Q5: What are the optimal mobile phases for HPLC purification of TCPI-labeled peptides?
A5: A common mobile phase system for reversed-phase HPLC of peptides is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile. A linear gradient from a low percentage of B to a high percentage of B is typically used to elute the derivatized peptide.
Q6: Can I use mass spectrometry to analyze my TCPI-derivatized peptide?
A6: Yes, mass spectrometry is an excellent tool for analyzing TCPI-derivatized peptides. It can be used to confirm the success of the derivatization by observing the mass increase and to assess the purity of the sample.
Experimental Protocols
Protocol 1: Derivatization of Peptides with this compound
-
Peptide Preparation: Dissolve the peptide in a 1:1 mixture of 50 mM sodium borate buffer (pH 8.5) and acetonitrile to a final concentration of 1-5 mg/mL.[1]
-
TCPI Solution Preparation: Immediately before use, dissolve this compound in anhydrous acetonitrile or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 10-fold molar excess of the TCPI solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM.
-
Sample Preparation for Purification: Acidify the reaction mixture with a small amount of TFA or formic acid to a pH of 2-3 before injection onto the HPLC system.
Protocol 2: HPLC Purification of TCPI-Derivatized Peptides
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 5 5 5 35 65 40 95 45 95 | 50 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired derivatized peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified TCPI-derivatized peptide.
Visualizations
Caption: Workflow for the derivatization of peptides with TCPI.
Caption: Workflow for the HPLC purification of TCPI-derivatized peptides.
References
Improving the stability of 2,4,6-Trichlorophenyl isothiocyanate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenyl isothiocyanate. Our aim is to help you improve the stability of your solutions and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: this compound, like other isothiocyanates, is an electrophilic molecule and can be susceptible to degradation. The primary causes of instability in solution include:
-
Reaction with Nucleophiles: The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles. Common sources of nucleophiles in a laboratory setting include water (hydrolysis), amines (e.g., from buffers like Tris), and thiols (e.g., from biological samples or reagents like dithiothreitol).
-
Exposure to Protic Solvents: Protic solvents such as water and alcohols can participate in degradation reactions.
-
Inappropriate Storage Conditions: Elevated temperatures, exposure to light, and the presence of oxygen can accelerate degradation.
Q2: What are the likely degradation products of this compound?
A2: The most common degradation pathway for isothiocyanates is the reaction with nucleophiles. Key degradation products include:
-
2,4,6-Trichloroaniline: Formed via hydrolysis (reaction with water).
-
Substituted Thioureas: Formed from the reaction with primary or secondary amines.
-
Dithiocarbamates: Resulting from the reaction with thiols.
Q3: How can I minimize the degradation of my this compound solutions?
A3: To enhance the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) whenever your experimental design allows.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. For daily use, keep working solutions on ice.
-
Avoid Incompatible Reagents: Be mindful of other components in your experimental setup. Avoid buffers containing primary or secondary amines (e.g., Tris) and strong nucleophiles unless they are part of the intended reaction.
-
Fresh Preparation: Prepare solutions as fresh as possible before use, especially for critical experiments.
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: While specific solubility data is not extensively published, based on its chemical structure and general isothiocyanate properties, the following solvents are recommended:
-
Good Solubility and Stability: Anhydrous acetonitrile (ACN) and anhydrous dimethyl sulfoxide (DMSO) are generally good choices for dissolving and storing isothiocyanates.
-
Use with Caution: Methanol and other alcohols are protic and can react with the isothiocyanate group over time. If their use is unavoidable, prepare solutions fresh and use them promptly.
-
Poor Solubility: this compound has very low solubility in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock or working solution. | 1. Prepare a fresh stock solution from solid material. 2. Verify the purity of the new solution using a suitable analytical method (e.g., HPLC). 3. Review solution preparation and storage procedures to ensure they align with best practices (see FAQs). |
| Precipitate forms in the solution upon storage. | Limited solubility at lower temperatures or solvent evaporation. | 1. Ensure the storage temperature is not causing the compound to fall out of solution. 2. Check that storage containers are properly sealed to prevent solvent evaporation. 3. Gently warm the solution to room temperature and vortex to attempt redissolving before use. |
| Unexpected peaks appear in chromatograms during analysis. | Formation of degradation products. | 1. Identify potential degradation products based on their expected retention times and mass spectra. 2. Conduct a forced degradation study to confirm the identity of these peaks (see Experimental Protocols). 3. Optimize the analytical method to ensure baseline separation of the parent compound from its degradants. |
Data Presentation
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a qualitative stability assessment based on the general chemical properties of isothiocyanates in common laboratory solvents.
| Solvent | Anticipated Stability | Key Considerations |
| Anhydrous Acetonitrile (ACN) | Good | Recommended for stock solutions. Aprotic nature minimizes degradation. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Good | Recommended for stock solutions. Aprotic and a good solvent for many compounds. |
| Methanol (MeOH) | Fair to Poor | Protic solvent. Can react with the isothiocyanate group. Prepare fresh. |
| Water | Poor | Highly susceptible to hydrolysis. Not recommended for storage. |
| Buffers (e.g., PBS) | Poor | Aqueous environment promotes hydrolysis. Avoid amine-based buffers. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
A C18 reversed-phase column is a suitable starting point.
2. Mobile Phase:
-
A gradient elution with acetonitrile (ACN) and water is commonly used for isothiocyanates.
-
Acidifying the mobile phase with a small amount of formic acid or phosphoric acid can improve peak shape.
3. Sample Preparation:
-
Dissolve a known concentration of this compound in anhydrous acetonitrile.
-
Dilute to the working concentration with the appropriate solvent immediately before analysis.
4. Analysis:
-
Inject the sample and monitor the elution profile.
-
The retention time of the parent compound should be well-resolved from any potential degradation products.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability-indicating nature of your analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Add a small volume of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add a small volume of the stock solution to a solution of 0.1 M NaOH. Incubate at a controlled temperature.
-
Oxidative Degradation: Add a small volume of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature.
-
Photodegradation: Expose a solution to UV light.
3. Analysis:
-
At various time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze by the stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for preparing and assessing the stability of solutions.
Technical Support Center: Overcoming Poor Solubility of 2,4,6-Trichlorophenyl Isothiocyanate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2,4,6-trichlorophenyl isothiocyanate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound and its derivatives is primarily due to their chemical structure. The presence of the trichlorophenyl group, a bulky and non-polar aromatic ring with three chlorine atoms, imparts a significant hydrophobic character to the molecule. This makes it difficult for polar water molecules to effectively surround and dissolve the compound.
Q2: What are the common challenges encountered due to the poor solubility of these compounds?
A2: Researchers often face several challenges, including:
-
Difficulty in preparing stock solutions for in vitro and in vivo assays.
-
Inaccurate results in biological screening due to compound precipitation.
-
Low bioavailability in animal studies.
-
Challenges in formulation development for therapeutic applications.
Q3: What are the general strategies to improve the solubility of these derivatives?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds, including:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water to reduce the polarity of the solvent system.
-
pH Adjustment: For derivatives with ionizable groups, altering the pH of the solution can significantly increase solubility.
-
Use of Surfactants: Incorporating surfactants can aid in the formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution rate and solubility.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when preparing an aqueous dilution from a DMSO stock.
Cause: This is a common issue known as "crashing out." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly soluble compound to precipitate.
Solutions:
-
Optimize the Co-solvent System: Instead of a simple DMSO/water system, try a ternary system. For example, a mixture of DMSO, ethanol, and water can sometimes provide better solubility.
-
Decrease the Final Concentration: The final concentration of the compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute final solution.
-
Use a Surfactant: Add a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer before adding the DMSO stock. The surfactant can help to keep the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions from the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
Issue 2: Inconsistent results in biological assays, suspected to be due to poor solubility.
Cause: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the intended concentration, leading to variability and inaccurate results. The compound may also precipitate over the course of the experiment.
Solutions:
-
Visually Inspect Solutions: Before use, always visually inspect your solutions for any signs of precipitation or cloudiness. A truly dissolved solution should be clear.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of your compound that can be dissolved in the assay buffer without precipitating over the time course of your experiment.
-
Use a Positive Control with Known Solubility: Include a positive control compound with good solubility to ensure that the assay itself is performing as expected.
-
Consider a Cell-Free Assay First: If working with cell-based assays, consider performing a cell-free assay first to confirm the activity of your compound without the added complexity of cell membranes and potential compound precipitation in the cell culture media.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Phenyl Isothiocyanate | Water | Poorly soluble |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Acetone | Soluble | |
| Thiourea (a common derivative) | Pyridine | Soluble |
| PEG-400 | Soluble | |
| DMSO | Soluble | |
| Dioxane | Soluble |
Note: This table is for illustrative purposes. Actual solubility will vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol describes the preparation of a 10 mM stock solution of a poorly soluble this compound derivative for in vitro screening.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, purified water (e.g., Milli-Q®)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh out the desired amount of the compound to prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 300 g/mol , weigh out 3 mg to make 1 mL of a 10 mM solution.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to the tube to create a concentrated slurry. For example, start with 50 µL.
-
Vortex the tube vigorously for 1-2 minutes to aid in dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Once the compound is completely dissolved in DMSO, add absolute ethanol to the tube to bring the volume to 50% of the final desired volume (e.g., add ethanol to a total volume of 500 µL for a final 1 mL stock).
-
Vortex the solution thoroughly.
-
Slowly add sterile, purified water to the tube while vortexing to reach the final desired volume of 1 mL.
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Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use or further dilution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of a compound in a specific aqueous buffer, which is crucial for ensuring the compound remains in solution during a biological assay.
Materials:
-
Compound of interest
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well microplate, add the aqueous buffer to multiple wells.
-
Using a multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (typically 1-2%).
-
Include control wells containing only the aqueous buffer and the same final concentration of DMSO.
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Immediately after adding the compound, shake the plate for 2 minutes.
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Measure the absorbance (turbidity) of each well at 620 nm using a plate reader at time zero.
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Incubate the plate at the desired experimental temperature (e.g., 37°C).
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Measure the absorbance at various time points (e.g., 1, 2, 4, and 24 hours).
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The kinetic solubility limit is defined as the highest concentration at which the absorbance reading does not significantly increase over time compared to the control wells, indicating the absence of precipitation.
Visualizations
Caption: Experimental workflow for handling poorly soluble compounds.
Caption: Troubleshooting logic for compound precipitation.
Technical Support Center: Minimizing Background in HPLC with 2,4,6-Trichlorophenyl Isothiocyanate (TCP-ITC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during HPLC analysis involving pre-column derivatization with 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC).
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and HPLC analysis of analytes using TCP-ITC, presented in a question-and-answer format.
High Background Noise or Baseline Drift
Q1: I am observing a high background signal and a drifting baseline in my chromatograms. What are the potential causes and solutions?
High background and baseline drift are common issues in HPLC, often exacerbated by derivatization reagents. The primary causes can be categorized as reagent-related, sample-related, or system-related.
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Excess Derivatization Reagent: Unreacted TCP-ITC and its hydrolysis byproducts can significantly contribute to background noise.
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Solution: Optimize the TCP-ITC to analyte molar ratio to minimize excess reagent. After derivatization, implement a sample cleanup step to remove unreacted TCP-ITC. Options include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
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Reagent Purity and Degradation: The purity of the TCP-ITC reagent is crucial. Impurities or degradation products in the reagent bottle can lead to a consistently high baseline. Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture.
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Solution: Use high-purity TCP-ITC from a reputable supplier. Store the reagent under anhydrous conditions (e.g., in a desiccator) and blanket with an inert gas like nitrogen or argon. Prepare fresh reagent solutions for each experiment.
-
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can accumulate on the column and elute during the gradient, causing baseline drift.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Filter and degas all mobile phases before use.
-
-
Column Contamination: Accumulation of non-eluting compounds from the sample matrix or previous injections can lead to a rising baseline and ghost peaks.
-
Solution: Implement a robust sample preparation procedure to remove matrix components before derivatization. Use a guard column to protect the analytical column. Periodically flush the column with a strong solvent to remove contaminants.
-
Poor Peak Shape and Unexpected Peaks
Q2: My analyte peaks are broad, tailing, or I'm seeing unexpected peaks in my chromatogram. What could be the problem?
Poor peak shape and spurious peaks can arise from the derivatization reaction itself or from chromatographic issues.
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Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see the peak for the unreacted analyte, which will likely have poor retention and peak shape on a reversed-phase column.
-
Solution: Optimize the reaction conditions, including pH, temperature, and reaction time, to ensure complete derivatization.
-
-
Side Reactions: TCP-ITC can react with other nucleophilic functional groups in the sample matrix, leading to multiple derivatized products and unexpected peaks. The hydrolysis of TCP-ITC can also generate interfering byproducts.
-
Solution: Simplify the sample matrix as much as possible through sample cleanup before derivatization. Analyze a "reagent blank" (all reaction components except the analyte) to identify peaks originating from the reagent itself.
-
-
Excess Reagent Interference: As mentioned, excess TCP-ITC can co-elute with the analyte of interest, causing peak distortion.
-
Solution: Implement a post-derivatization cleanup step.
-
-
Chromatographic Conditions: Inappropriate mobile phase pH or gradient conditions can lead to poor peak shape for the derivatized analyte.
-
Solution: Optimize the HPLC method for the separation of the TCP-ITC derivative. The bulky, hydrophobic nature of the TCP-ITC tag will significantly alter the analyte's retention behavior.
-
Frequently Asked Questions (FAQs)
Derivatization Protocol
Q1: What is a general starting protocol for derivatization with TCP-ITC?
While a universally optimized protocol does not exist and will require method development for your specific analyte, a general starting point based on similar isothiocyanate derivatizations (like PITC) is as follows:
-
Sample Preparation: Ensure your sample is free of particulate matter and interfering matrix components. The sample should be dissolved in a suitable aprotic solvent (e.g., acetonitrile).
-
pH Adjustment: The reaction of isothiocyanates with primary and secondary amines is typically carried out under basic conditions (pH 8-9) to ensure the amine is in its nucleophilic, unprotonated form. A buffer such as borate buffer can be used.
-
Reagent Addition: Add a solution of TCP-ITC in an aprotic solvent to the sample. A molar excess of the reagent is generally used, but this should be optimized to minimize background.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). These parameters will need to be optimized.
-
Quenching/Cleanup: After the reaction, it is critical to remove the excess TCP-ITC. This can be achieved by adding a scavenger reagent (e.g., an amino acid like glycine) or by performing a sample cleanup procedure.
Sample Cleanup
Q2: What are the recommended sample cleanup procedures after derivatization with TCP-ITC?
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method to remove the relatively nonpolar, unreacted TCP-ITC. After derivatization in an aqueous/organic mixture, you can extract the reaction mixture with a nonpolar organic solvent like hexane. The derivatized analyte, being more polar than the unreacted reagent, should preferentially remain in the aqueous/polar organic phase. Multiple extractions may be necessary.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. A reversed-phase SPE cartridge (e.g., C18) can be used.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the derivatization reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to elute highly polar impurities and any remaining salts.
-
Elution of Excess Reagent: Use a solvent of intermediate polarity (e.g., a higher percentage of organic solvent) to elute the unreacted TCP-ITC. This step requires careful optimization.
-
Elution of Derivatized Analyte: Finally, elute the more strongly retained derivatized analyte with a strong organic solvent (e.g., acetonitrile or methanol).
-
Method Development
Q3: How does derivatization with TCP-ITC affect my HPLC method development?
The addition of the bulky and hydrophobic trichlorophenylthiocarbamyl group to your analyte will significantly increase its retention on a reversed-phase column.
-
Column Choice: A standard C18 column is a good starting point.
-
Mobile Phase: A mobile phase consisting of acetonitrile or methanol and water (or a buffer) is typically used. Due to the increased hydrophobicity of the derivative, you will likely need a higher percentage of organic solvent in your mobile phase to elute the compound in a reasonable time.
-
Gradient Elution: Gradient elution is often necessary to achieve good separation of the derivatized analyte from any remaining impurities and to ensure a reasonable run time.
-
Detection: The trichlorophenyl group provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Data Presentation
Table 1: General Parameters for TCP-ITC Derivatization (Starting Points for Optimization)
| Parameter | Recommended Range/Condition | Rationale |
| Solvent | Aprotic (e.g., Acetonitrile) | Prevents hydrolysis of TCP-ITC. |
| pH | 8.0 - 9.5 (e.g., Borate Buffer) | Ensures the analyte's amino group is deprotonated and nucleophilic. |
| TCP-ITC:Analyte Molar Ratio | 5:1 to 20:1 | Ensures complete derivatization, but should be minimized to reduce background. |
| Reaction Temperature | 40 - 70 °C | Increases reaction rate. Higher temperatures may lead to degradation. |
| Reaction Time | 30 - 90 minutes | Should be sufficient for the reaction to go to completion. |
Table 2: Troubleshooting Summary for High Background in TCP-ITC Derivatization HPLC
| Symptom | Potential Cause | Recommended Action |
| High, noisy baseline | Excess TCP-ITC reagent | Implement post-derivatization cleanup (LLE or SPE). Optimize reagent molar ratio. |
| TCP-ITC hydrolysis | Use fresh, high-purity reagent. Store under anhydrous conditions. Prepare fresh solutions. | |
| Contaminated mobile phase | Use HPLC-grade solvents. Filter and degas mobile phase. | |
| Drifting baseline | Column contamination | Use a guard column. Implement a column washing protocol. |
| Gradient elution issues | Ensure proper mixing and degassing of mobile phases. | |
| Ghost peaks | Carryover from previous injections | Implement a needle wash program on the autosampler. |
| Reagent impurities/byproducts | Run a reagent blank to identify spurious peaks. |
Experimental Protocols
Protocol 1: General Procedure for Post-Derivatization Cleanup using Liquid-Liquid Extraction (LLE)
-
Following the derivatization reaction in an aqueous/organic mixture (e.g., acetonitrile/borate buffer), transfer the reaction mixture to a suitable extraction vessel (e.g., a centrifuge tube or separatory funnel).
-
Add an equal volume of a nonpolar, water-immiscible organic solvent (e.g., n-hexane or diethyl ether).
-
Vortex or shake the mixture vigorously for 1-2 minutes to ensure thorough mixing of the phases.
-
Centrifuge the mixture (if using a centrifuge tube) to facilitate phase separation or allow the layers to separate in the separatory funnel.
-
Carefully remove and discard the upper organic layer containing the excess TCP-ITC.
-
Repeat the extraction (steps 2-5) two more times with fresh nonpolar solvent to ensure complete removal of the excess reagent.
-
The lower aqueous/polar organic layer containing the derivatized analyte is now ready for HPLC analysis.
Visualizations
Caption: Workflow for TCP-ITC derivatization and analysis.
Caption: Troubleshooting decision tree for high background.
Technical Support Center: Edman Degradation with 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC) in Edman degradation for N-terminal peptide sequencing. The information provided is based on established principles of Edman chemistry, with specific considerations for the use of a substituted phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (TCP-ITC) over the traditional phenyl isothiocyanate (PITC)?
Q2: Do I need to modify my standard Edman degradation protocol when using TCP-ITC?
A2: Yes, it is highly likely that you will need to optimize your existing protocol. The altered reactivity and steric hindrance of TCP-ITC compared to PITC may require adjustments to coupling and cleavage times, temperatures, and reagent concentrations to ensure the reactions proceed to completion.
Q3: How will the use of TCP-ITC affect the HPLC analysis of the resulting PTH-amino acids?
A3: The trichlorophenyl group will significantly increase the hydrophobicity of the resulting phenylthiohydantoin (PTH) amino acid derivatives. This will alter their retention times during reverse-phase HPLC analysis compared to the standard PITC-derived PTH-amino acids. A new set of standards for TCP-PTH-amino acids will be required, and the HPLC gradient will need to be re-optimized to achieve adequate separation of all derivatives.
Q4: Can I use a standard C18 column for the separation of the TCP-PTH-amino acids?
A4: A standard C18 column is a reasonable starting point for developing a separation method. However, due to the increased hydrophobicity of the TCP-PTH derivatives, you may need to adjust the mobile phase composition, potentially using a stronger organic solvent or a shallower gradient, to achieve baseline separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Edman degradation using TCP-ITC.
| Problem | Potential Cause(s) with TCP-ITC | Recommended Solution(s) |
| Low or No PTH-Amino Acid Signal | Incomplete Coupling Reaction: The steric hindrance of the trichlorophenyl group may impede the reaction, despite potential electronic activation. N-terminal Blocking: A common issue in all Edman degradation where the N-terminus is chemically modified (e.g., acetylation).[1][2] Impure TCP-ITC Reagent: Impurities can interfere with the reaction. | 1. Optimize Coupling: Increase reaction time, temperature (e.g., test a range from 40°C to 55°C), and/or the molar excess of TCP-ITC. 2. Confirm Free N-terminus: Use a method like the ninhydrin test to confirm a free N-terminus before sequencing.[2] 3. Verify Reagent Purity: Check the purity of TCP-ITC using analytical techniques like HPLC or NMR. |
| Decreasing Signal Over Multiple Cycles | Cumulative Yield Loss: An inherent limitation of Edman degradation, potentially exacerbated by suboptimal coupling or cleavage with the bulkier TCP-ITC.[3] Peptide Washout: Small, hydrophilic peptides may be lost during extraction steps. | 1. Optimize Reaction Conditions: Ensure each coupling and cleavage step is driven to completion to maximize the yield per cycle. 2. Immobilize Peptide: For small peptides, consider covalent immobilization to a solid support to prevent washout. |
| Appearance of Unexpected Peaks in HPLC | Side Reactions: The altered reactivity of TCP-ITC could lead to unforeseen side reactions. Incomplete Conversion to PTH: The stability of the intermediate anilinothiazolinone (ATZ) derivative may be different, leading to incomplete conversion to the final TCP-PTH-amino acid. | 1. Analyze Unexpected Peaks: Use mass spectrometry to identify the structure of the unexpected peaks to diagnose the side reaction. 2. Optimize Conversion Step: Adjust the time and temperature of the conversion reaction to ensure complete formation of the stable TCP-PTH derivative. |
| Poor Resolution of PTH Peaks in HPLC | Suboptimal HPLC Conditions: The HPLC method is not adequately separating the more hydrophobic TCP-PTH-amino acid derivatives. | 1. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution of closely eluting peaks. 2. Adjust Mobile Phase: Vary the organic solvent composition (e.g., acetonitrile, methanol) and/or the pH of the aqueous buffer. 3. Change Column Temperature: Running the column at a different temperature can alter selectivity. |
Experimental Protocols
The following is a generalized protocol for Edman degradation. Note: This protocol serves as a starting point and must be optimized for use with TCP-ITC.
1. Coupling Reaction:
-
Dissolve the peptide sample (10-100 picomoles) in a coupling buffer (e.g., N-methylmorpholine/TFA buffer, pH 8.5).
-
Add a 10-fold molar excess of TCP-ITC dissolved in a suitable organic solvent (e.g., acetonitrile).
-
Incubate at a temperature between 40-55°C for 20-40 minutes. Optimization of time and temperature is critical.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
2. Cleavage Reaction:
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample.
-
Incubate at 50°C for 10-20 minutes. Optimization of time is necessary to ensure complete cleavage without peptide backbone hydrolysis.
-
Extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative with an organic solvent (e.g., n-butyl chloride).
-
Separate the organic and aqueous phases by centrifugation. The aqueous phase contains the shortened peptide for the next cycle.
3. Conversion to PTH-Amino Acid:
-
Dry the organic phase containing the ATZ-amino acid.
-
Reconstitute in an acidic solution (e.g., 25% aqueous TFA).
-
Incubate at 50-60°C for 15-30 minutes to convert the unstable ATZ-derivative to the stable TCP-PTH-amino acid. Optimization is required.
-
Dry the sample and reconstitute in a suitable solvent for HPLC analysis.
Visualizations
Edman Degradation Workflow
Caption: Workflow of the Edman degradation cycle using TCP-ITC.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Preventing Non-Specific Binding of 2,4,6-Trichlorophenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when working with 2,4,6-Trichlorophenyl isothiocyanate.
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassays
High background noise can obscure the specific signal in immunoassays such as ELISA. This is often due to the non-specific binding of antibodies or the hapten-conjugate itself.
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for addressing high background signals.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking step by increasing the concentration of the blocking agent, trying a different blocker, or extending the incubation time.[1][2] |
| Insufficient Washing | Increase the number of wash cycles and the volume of wash buffer. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[3] |
| Antibody Concentration Too High | Perform a titration of the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Hapten-Carrier Conjugate Issues | The hydrophobic nature of this compound may lead to aggregation or non-specific binding of the conjugate. Ensure the conjugate is well-characterized and purified. The hapten-to-carrier ratio can also influence non-specific binding.[4][5][6] |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can arise from various factors, including the inherent reactivity of the isothiocyanate group and the hydrophobic nature of the trichlorophenyl moiety.
Logical Tree for Investigating Poor Reproducibility
Caption: Decision tree for troubleshooting poor experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What properties of this compound contribute to non-specific binding?
A1: Two main properties are key:
-
Reactivity of the isothiocyanate group (-N=C=S): This group is an electrophile and can react with nucleophilic groups on proteins, such as the sulfhydryl group of cysteine, leading to covalent binding.[7][8][9][10] This reactivity is the basis for its use in conjugating to carrier proteins but can also lead to unintended binding to other proteins in your assay.
-
Hydrophobicity of the trichlorophenyl group: The chlorinated benzene ring is hydrophobic, which can lead to non-specific binding to hydrophobic surfaces, such as polystyrene microplates and other proteins, through hydrophobic interactions.[11][12]
Q2: Which blocking agents are most effective for minimizing NSB of this compound?
A2: The choice of blocking agent is critical and may require some optimization. Here is a comparison of common blocking agents:
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Commonly used, effective for many applications. | Can sometimes cross-react with antibodies. Not ideal for phosphoprotein studies. |
| Non-Fat Dry Milk | 3-5% | Inexpensive and effective. | Contains biotin and phosphoproteins, which can interfere with certain detection systems. |
| Casein | 1-3% | A purified milk protein, can be more effective than BSA in some cases. | Similar to milk, may contain phosphoproteins. |
| Fish Gelatin | 0.1-1% | Can be effective where other protein blockers fail. | May not be as effective as BSA or casein for all applications. |
| Synthetic Polymer-Based Blockers | Varies | Protein-free, reducing the risk of cross-reactivity. Can be highly effective.[13] | May be more expensive and require optimization. |
For hydrophobic haptens like this compound, starting with a high-quality BSA or a synthetic polymer-based blocker is a good strategy.
Q3: Can I add detergents to my buffers to reduce NSB?
A3: Yes, adding a non-ionic detergent like Tween-20 or Triton X-100 to your wash and/or antibody dilution buffers is often recommended to reduce hydrophobic interactions.[3][14][15]
-
Typical Concentration: 0.05% to 0.1% (v/v)
-
Mechanism: The detergent molecules compete for hydrophobic binding sites, thereby reducing the non-specific binding of your hapten-conjugate and antibodies.
However, be aware that the effectiveness of detergents can depend on the type of microplate used (high-binding vs. low-binding polystyrene).[16] In some specific cases, non-ionic detergents have been observed to enhance non-specific binding of certain components, so validation is important.[17]
Q4: How does the hapten-to-carrier protein ratio affect non-specific binding?
A4: The hapten-to-carrier ratio (or hapten density) is a critical parameter.
-
High hapten density: Can increase the overall hydrophobicity of the conjugate, potentially leading to higher non-specific binding and aggregation. It can also sometimes lead to a lower antibody response.[4]
-
Low hapten density: May result in a weaker immune response and lower signal in your assay.
Optimizing the conjugation reaction to achieve a consistent and moderate hapten density is crucial for reproducible results and minimizing NSB.[5][6][18][19] Characterizing your conjugate to determine the hapten-to-carrier ratio is highly recommended.
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
This protocol provides a starting point for effective blocking. Optimization may be required.
-
Prepare Blocking Buffer:
-
Option A (BSA-based): Dissolve Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) to a final concentration of 3% (w/v).
-
Option B (Synthetic): Prepare the synthetic blocker according to the manufacturer's instructions.
-
-
Coating: Coat the microplate wells with your antigen (e.g., this compound conjugated to a carrier protein) diluted in an appropriate coating buffer. Incubate as required (e.g., overnight at 4°C).
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200-300 µL of blocking buffer to each well.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer before proceeding with the addition of your primary antibody or samples.
Protocol 2: Optimizing Hapten-Carrier Conjugation Ratio
This protocol outlines a general approach to test different hapten-to-carrier ratios. This compound can be conjugated to a carrier protein like BSA or ovalbumin (OVA) through the reaction of the isothiocyanate group with primary amines (e.g., lysine residues) on the protein.
-
Set up multiple conjugation reactions: Prepare a series of reactions with varying molar ratios of this compound to the carrier protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
Conjugation Reaction:
-
Dissolve the carrier protein in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0-9.5).
-
Dissolve the this compound in an organic solvent (e.g., DMSO or DMF).
-
Add the hapten solution dropwise to the stirring protein solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the unconjugated hapten by dialysis against PBS or using a desalting column.
-
Characterization: Determine the hapten-to-carrier ratio for each conjugate using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[4][5]
-
Functional Testing: Test each conjugate in your immunoassay to determine which ratio provides the best signal-to-noise ratio. Lower hapten densities often result in higher antibody binding in ELISA.[4]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of hydrophobic interaction in hapten-antibody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dye-hydrophobic hapten conjugate/anti-dye antibody complex as immunogen: preparation of hydrophobic hapten-specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 19. Optimization of hapten-protein conjugation by high-performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Trichlorophenylthiohydantoin (TCPTH) Amino Acid Cleavage
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed cleavage of N-terminal 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-amino acids from peptides. This procedure is a critical step in N-terminal sequencing, analogous to the cleavage step in the Edman degradation process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the cleavage of TCPTH-amino acids?
The cleavage is a crucial step in the sequential degradation of peptides from the N-terminus. After the N-terminal amino group has reacted with 2,4,6-trichlorophenylisothiocyanate to form a TCPTH-peptide derivative, the cleavage step uses a strong anhydrous acid to achieve two things:
-
It catalyzes an intramolecular cyclization reaction.
-
It cleaves the peptide bond between the first and second amino acid residues.
This process releases the N-terminal amino acid as a stable, cyclic TCPTH-amino acid derivative, which can then be identified using analytical methods like HPLC. The remainder of the peptide is left intact for subsequent rounds of degradation.[1][2][3]
Q2: What is the standard reagent used for the cleavage reaction?
The most common and effective reagent for this cleavage step is anhydrous Trifluoroacetic Acid (TFA).[4][5][6][7] It is strong enough to catalyze the reaction efficiently while being volatile enough for easy removal after the reaction. It is critical to use anhydrous TFA to minimize unwanted hydrolysis of other peptide bonds.[6]
Q3: Can other acidic reagents be used for cleavage?
Yes, other reagents have been explored. For instance, a mixture of Boron trifluoride and HCl-methanol (1:10, v/v) has been used as an alternative to TFA to suppress the racemization of amino acid residues during the reaction.[8] However, TFA remains the most widely used reagent for this application.
Q4: What are "scavengers" and when are they necessary during cleavage?
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap highly reactive cationic species (carbocations).[9] These carbocations are generated from acid-labile side-chain protecting groups that may be present on amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Arginine (Arg).[9] Without scavengers, these reactive species can cause side reactions, such as the alkylation of the tryptophan indole ring or oxidation of methionine.[9]
Experimental Protocols & Data
Protocol: Standard Cleavage of TCPTH-Peptide
This protocol describes a general procedure for the cleavage of a TCPTH-derivatized amino acid from a peptide using Trifluoroacetic Acid (TFA).
Materials:
-
Dried TCPTH-peptide sample
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Organic solvent for extraction (e.g., ethyl acetate or chlorobutane)[6]
-
Nitrogen or Argon gas for providing an inert atmosphere
Procedure:
-
Preparation: Ensure the TCPTH-peptide sample is completely dry. Residual solvents like DCM can dilute the TFA and reduce its effectiveness.[9] Place the sample in a clean, dry reaction vial.
-
Reaction: Under an inert atmosphere, add anhydrous TFA to the sample. The volume should be sufficient to fully dissolve the peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes. For more resistant linkages, the temperature can be elevated to 50-70°C for a shorter duration (e.g., 10 minutes), but this should be optimized for each specific peptide.[5][10]
-
TFA Removal: After the reaction is complete, remove the TFA by evaporation under a stream of dry nitrogen or by vacuum centrifugation.
-
Extraction: The resulting residue contains the cleaved TCPTH-amino acid and the shortened peptide. Extract the TCPTH-amino acid using an organic solvent like ethyl acetate.[6] The more polar, shortened peptide will remain in the aqueous phase or as a solid.
-
Analysis: The extracted TCPTH-amino acid is dried and then redissolved in a suitable solvent for analysis by HPLC or mass spectrometry.[1]
Data Presentation: Cleavage Cocktail Formulations
The optimal cleavage cocktail depends on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails adapted from solid-phase peptide synthesis protocols, which are directly relevant for protecting sensitive residues during acidolysis.
| Cocktail Name | Composition | Target Residues & Purpose | Typical Reaction Time |
| Standard TFA | 95% TFA, 5% H₂O | General purpose for peptides without sensitive residues. | 1.5 - 3 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT) | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10] | 1 - 2.5 hours[10] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Stronger scavenging for peptides with multiple Arg(Pmc/Pbf), Trp, or Cys residues. | 2 hours[10] |
| TFA/TIS | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | TIS is a very effective carbocation scavenger, particularly for protecting Trp.[9] | 2 - 3 hours |
Troubleshooting Guide
Problem: Low or No Cleavage Yield
| Potential Cause | Recommended Solution |
| N-Terminal Blockage | The N-terminal α-amino group was not free to react with the isothiocyanate reagent. This is a common failure mode in Edman chemistry.[11] Ensure complete deprotection of the N-terminus in the preceding steps. |
| Ineffective Acid | The TFA may be old, contain water, or have been diluted by residual solvent from a previous step.[9] Use fresh, high-purity, anhydrous TFA. Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.[9] |
| Insufficient Reaction Time/Temp | The standard conditions may not be sufficient for complete cleavage, especially for sterically hindered N-terminal residues. |
Problem: Presence of Unexpected Byproducts / Peptide Degradation
| Potential Cause | Recommended Solution |
| Modification of Sensitive Residues | Reactive carbocations generated during acidolysis have modified susceptible amino acid side chains (e.g., Trp, Met, Cys).[9] |
| Peptide Backbone Hydrolysis | The presence of water in the TFA can lead to non-specific acid hydrolysis of peptide bonds, creating multiple smaller peptide fragments.[6] |
| Incomplete Removal of Side-Chain Protecting Groups | Some protecting groups (e.g., Arg(Mtr)) are highly resistant to acid and may require extended cleavage times for complete removal. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cleavage and isolation of TCPTH-amino acids.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low TCPTH-amino acid cleavage yield.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. New method of peptide cleavage based on Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehu.eus [ehu.eus]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Enhancing Detection of 2,4,6-Trichlorophenyl Isothiocyanate (TCPI)-Labeled Peptides
Welcome to the technical support center for the utilization of 2,4,6-Trichlorophenyl isothiocyanate (TCPI) in peptide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and offering answers to frequently asked questions.
Disclaimer: this compound (TCPI) is a specialized labeling reagent. While the fundamental principles of its reaction with peptides are consistent with other isothiocyanates, specific reaction conditions and detection parameters may require optimization. The following information is based on established knowledge of isothiocyanate chemistry and should be adapted as needed for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of labeling peptides with this compound (TCPI)?
A1: TCPI is used to derivatize peptides, primarily at the N-terminus and the epsilon-amino group of lysine residues. This modification can enhance the detectability of peptides in mass spectrometry by introducing a unique isotopic signature due to the chlorine atoms and by improving ionization efficiency.
Q2: What is the chemical reaction between TCPI and a peptide?
A2: The isothiocyanate group (-N=C=S) of TCPI reacts with primary amines (-NH2) on the peptide, such as the N-terminal alpha-amino group and the side chain of lysine, via a nucleophilic addition. This reaction forms a stable thiourea linkage.[1]
Q3: What are the critical parameters for a successful TCPI labeling reaction?
A3: The most critical parameters to control are pH, the molar ratio of TCPI to the peptide, temperature, and reaction time.[1] A basic pH (typically 8.5-9.5) is necessary to ensure the deprotonation of the amino groups, making them nucleophilic.[1]
Q4: Can TCPI react with other functional groups on a peptide?
A4: While the primary reaction is with amines, isothiocyanates can also react with the thiol group of cysteine, particularly at a lower pH (around 6-8). However, the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1]
Q5: How can I remove excess, unreacted TCPI after the labeling reaction?
A5: Excess TCPI and byproducts can be removed using techniques such as dialysis, gel filtration chromatography (e.g., using a desalting column), or reverse-phase high-performance liquid chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The amino groups on the peptide are protonated and not sufficiently nucleophilic. | Ensure the reaction buffer is at a pH between 8.5 and 9.5. Buffers like sodium bicarbonate or borate are commonly used. Avoid buffers containing primary amines, such as Tris.[2] |
| Insufficient Molar Excess of TCPI: Not enough labeling reagent is present to drive the reaction to completion. | Increase the molar ratio of TCPI to the peptide. A 1.5 to 10-fold molar excess is often a good starting point, but the optimal ratio may need to be determined empirically.[1] | |
| Poor Solubility of Peptide or TCPI: Either the peptide or the TCPI is not fully dissolved in the reaction buffer. | Dissolve the peptide and TCPI separately before mixing. For hydrophobic TCPI reagents, a small amount of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required. Ensure the final concentration of the organic solvent does not denature your peptide.[1][2] | |
| Short Reaction Time or Low Temperature: The reaction has not proceeded to completion. | Increase the reaction time (e.g., from 1-4 hours to overnight) or moderately increase the temperature (e.g., from room temperature to 37°C). Monitor for potential peptide degradation at higher temperatures.[1] | |
| Presence of Unlabeled Peptide | Incomplete Reaction: See "Low Labeling Efficiency" above. | Re-evaluate and optimize the reaction conditions as described above. |
| Hydrolysis of TCPI: The isothiocyanate group can be hydrolyzed by water, rendering it inactive. | Prepare the TCPI solution fresh before each use and minimize its exposure to aqueous environments before adding it to the peptide solution.[3] | |
| Peptide Degradation | High Temperature: Elevated temperatures can lead to the degradation of sensitive peptides. | Perform the labeling reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| Extreme pH: Very high pH values can also contribute to peptide degradation. | Maintain the pH within the optimal range of 8.5-9.5. | |
| Unexpected Mass in Mass Spectrometry Analysis | Edman Degradation-Type Side Reaction: This is a common side reaction, especially during solid-phase peptide synthesis (SPPS) or under acidic conditions. It results in the cleavage of the N-terminal amino acid, leading to a truncated peptide. | To avoid this, especially in SPPS, a spacer like β-alanine or 6-aminohexanoic acid can be introduced at the N-terminus before labeling.[4][5] |
| Multiple Labeling: If the peptide contains multiple lysine residues, a mixture of products with a varying number of TCPI labels may be formed. | To achieve site-specific labeling, consider protecting the lysine side chains during synthesis if only N-terminal labeling is desired. |
Experimental Protocols
Protocol 1: In-Solution Labeling of Peptides with TCPI
This protocol is a general guideline and may require optimization for your specific peptide.
Materials:
-
Peptide of interest
-
This compound (TCPI)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or borate buffer, pH 9.0
-
Quenching Solution: 50 mM ammonium chloride
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
TCPI Solution Preparation: Immediately before use, dissolve TCPI in a minimal amount of DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add a 5 to 10-fold molar excess of the TCPI solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution and incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted TCPI and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS) or by using reverse-phase HPLC.
-
Analysis: Analyze the labeled peptide using mass spectrometry to confirm the modification.
Protocol 2: On-Resin Labeling of Peptides with TCPI (for Solid-Phase Peptide Synthesis)
This protocol is intended for labeling a peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound (TCPI)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: After the final coupling step and removal of the N-terminal Fmoc protecting group, wash the peptide-resin thoroughly with DMF.
-
TCPI Reagent Preparation: Prepare a solution of TCPI (3 molar equivalents relative to the resin substitution) and DIPEA (6 molar equivalents) in DMF.[4]
-
Labeling Reaction: Add the TCPI/DIPEA mixture to the resin and agitate at room temperature for 2 hours to overnight, protected from light.[4]
-
Washing: After the incubation, drain the reaction solution and wash the resin extensively with DMF, followed by DCM.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using standard procedures.
-
Purification and Analysis: Purify the labeled peptide using HPLC and confirm the modification by mass spectrometry.
Data Presentation
Table 1: Comparison of Isothiocyanate Reagents for Peptide Labeling
| Reagent | Molecular Weight ( g/mol ) | Key Features | Common Applications |
| This compound (TCPI) | 238.52 | Provides a distinct isotopic signature due to three chlorine atoms, potentially aiding in mass spectrometry identification. | Mass spectrometry-based proteomics, peptide quantification. |
| Phenyl isothiocyanate (PITC) | 135.19 | The classic Edman reagent, promotes characteristic fragmentation in mass spectrometry.[6] | Protein sequencing, enhancing peptide fragmentation in MS/MS.[6] |
| Fluorescein isothiocyanate (FITC) | 389.38 | Fluorescent label with excitation/emission maxima at ~494/518 nm.[7] | Fluorescence microscopy, flow cytometry, fluorescence polarization assays. |
| 4-Sulfophenyl isothiocyanate (SPITC) | 255.26 | Adds a fixed negative charge, which can simplify MS/MS spectra by promoting the formation of specific ion series.[8] | De novo peptide sequencing by mass spectrometry.[8] |
Visualizations
Caption: In-solution TCPI labeling workflow.
Caption: Troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptideweb.com [peptideweb.com]
- 5. peptide.com [peptide.com]
- 6. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound , 98 , 22134-07-2 - CookeChem [cookechem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Amino Acid Stability in Acidic and Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amino acids during experimental procedures involving acidic and basic conditions, particularly in the context of protein hydrolysis for amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are unstable under standard acid hydrolysis conditions (6 M HCl, 110°C, 24h)?
A1: Several amino acids are susceptible to degradation or modification under standard acid hydrolysis conditions.
-
Serine and Threonine are partially destroyed through dehydration, with losses typically ranging from 5-15%.[2] To obtain a more accurate quantification, it is recommended to perform a time-course study (e.g., hydrolyzing for different time points like 24, 48, and 72 hours) and extrapolate back to zero time.[1]
-
Cysteine and Methionine can be oxidized during acid hydrolysis.[2] To accurately quantify these, a pre-hydrolysis oxidation step with performic acid is recommended to convert them to the more stable cysteic acid and methionine sulfone, respectively.
-
Asparagine (Asn) and Glutamine (Gln) are deamidated to their respective acidic forms, Aspartic Acid (Asp) and Glutamic Acid (Glu).[1][2] Therefore, the results for Asp and Glu in acid hydrolysis represent the sum of (Asp + Asn) and (Glu + Gln), often reported as Asx and Glx.[1]
-
Tyrosine can undergo halogenation in the presence of hydrochloric acid. Adding a scavenger like phenol to the hydrolysis mixture can help prevent this.[2]
Q2: I am not getting a peak for Tryptophan in my amino acid analysis after acid hydrolysis. Is there a problem with my instrument?
A2: It is highly unlikely to be an instrument problem. Tryptophan's indole side chain is destroyed by oxidation during acid hydrolysis.[1][2] To quantify Tryptophan, an alternative hydrolysis method, such as alkaline hydrolysis, is required.
Q3: Why are the recovery rates for Valine and Isoleucine low after a 24-hour acid hydrolysis?
A3: Peptide bonds between hydrophobic amino acids, such as Valine-Valine, Isoleucine-Leucine, or any combination of Alanine, Isoleucine, Leucine, and Valine, are sterically hindered and thus relatively stable and difficult to cleave completely in 24 hours.[1] To improve the yield for these amino acids, a longer hydrolysis time (e.g., 72 hours) or hydrolysis at a higher temperature may be necessary.[1]
Q4: What is alkaline hydrolysis and when should I use it?
A4: Alkaline hydrolysis involves heating the protein sample with a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to break the peptide bonds. This method is primarily used for the quantification of Tryptophan, which is stable under basic conditions. However, alkaline hydrolysis is not a suitable replacement for acid hydrolysis for a complete amino acid profile, as it destroys several other amino acids, including Arginine, Cysteine, Serine, and Threonine.
Q5: How can I prevent contamination during sample hydrolysis?
A5: Amino acid contamination is a common issue that can lead to inaccurate results. To minimize contamination:
-
Use high-purity reagents (e.g., ultrapure water, freshly opened acids).
-
Thoroughly clean all glassware, for instance, by boiling in 1 N HCl for an hour or soaking in concentrated nitric acid.
-
Wear powder-free gloves and avoid touching surfaces that will come into contact with the sample.
-
Whenever possible, use vapor-phase hydrolysis, which can reduce contamination from the acid reagent.
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of specific amino acids.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Serine and Threonine | Degradation during prolonged acid hydrolysis. | Perform a time-course hydrolysis (e.g., 24h, 48h, 72h) and extrapolate the results back to time zero. |
| Low Valine, Isoleucine, Leucine | Incomplete cleavage of peptide bonds between hydrophobic residues. | Increase hydrolysis time to 72 hours or consider a higher temperature. |
| No Tryptophan peak | Destruction by acid hydrolysis. | Use alkaline hydrolysis for Tryptophan quantification in a separate analysis. |
| Low Cysteine/Methionine | Oxidation during acid hydrolysis. | Perform a pre-hydrolysis oxidation with performic acid to convert them to stable derivatives (cysteic acid and methionine sulfone). |
| Low Tyrosine | Halogenation during HCl hydrolysis. | Add a scavenger like phenol to the 6 M HCl solution before hydrolysis. |
Issue 2: Unexpected peaks or high background in the chromatogram.
| Symptom | Possible Cause | Troubleshooting Steps |
| High background noise | Contamination from glassware, reagents, or handling. | Review cleaning procedures for all glassware. Use fresh, high-purity reagents. Always wear powder-free gloves. |
| Unidentified peaks | Side reactions during hydrolysis or derivatization. Incomplete hydrolysis leading to small peptides. | Ensure proper hydrolysis conditions (vacuum/inert atmosphere). Check the purity of derivatization reagents. If suspecting incomplete hydrolysis, try a longer hydrolysis time. |
| Broad or split peaks | Issues with the chromatographic separation (e.g., column degradation, improper mobile phase pH). | Check the column's performance with standards. Ensure the mobile phase is correctly prepared and at the appropriate pH. |
Data Presentation
Table 1: Stability and Recovery of Amino Acids under Standard Acid Hydrolysis (6 M HCl, 110°C, 24h)
| Amino Acid | Stability/Modification | Typical Recovery (%) | Recommendations |
| Alanine (Ala) | Stable | ~95-100 | - |
| Arginine (Arg) | Stable | ~95-100 | - |
| Aspartic Acid (Asp) | Stable (Represents Asp + Asn) | ~95-100 | Reported as Asx. |
| Cysteine (Cys) | Oxidized and destroyed | Very low to none | Pre-oxidation with performic acid is required. |
| Glutamic Acid (Glu) | Stable (Represents Glu + Gln) | ~95-100 | Reported as Glx. |
| Glycine (Gly) | Stable | ~95-100 | - |
| Histidine (His) | Stable | ~95-100 | - |
| Isoleucine (Ile) | Incomplete hydrolysis | Low | Increase hydrolysis time to 72h. |
| Leucine (Leu) | Incomplete hydrolysis | Low | Increase hydrolysis time to 72h. |
| Lysine (Lys) | Stable | ~95-100 | - |
| Methionine (Met) | Can be oxidized | Variable | Pre-oxidation with performic acid is recommended. |
| Phenylalanine (Phe) | Stable | ~95-100 | - |
| Proline (Pro) | Stable | ~95-100 | - |
| Serine (Ser) | Partially destroyed | ~85-95 | Extrapolate from multiple hydrolysis times. |
| Threonine (Thr) | Partially destroyed | ~90-95 | Extrapolate from multiple hydrolysis times. |
| Tryptophan (Trp) | Destroyed | 0 | Use alkaline hydrolysis. |
| Tyrosine (Tyr) | Can be halogenated | Variable | Add phenol to the hydrolysis acid. |
| Valine (Val) | Incomplete hydrolysis | Low | Increase hydrolysis time to 72h. |
Table 2: Stability of Amino Acids under Alkaline Hydrolysis (e.g., 4.2 M NaOH, 110°C, 24h)
| Amino Acid | Stability | Recommendation |
| Tryptophan (Trp) | Stable | This is the method of choice for Trp analysis. |
| Arginine (Arg) | Destroyed | Not quantifiable by this method. |
| Cysteine (Cys) | Destroyed | Not quantifiable by this method. |
| Serine (Ser) | Destroyed | Not quantifiable by this method. |
| Threonine (Thr) | Destroyed | Not quantifiable by this method. |
| Most other amino acids | May be partially affected or racemized | This method is generally not used for a complete amino acid profile. |
Experimental Protocols
Protocol 1: Standard Acid Hydrolysis (Vapor Phase)
This protocol is a common method for preparing a protein or peptide sample for amino acid analysis. Vapor-phase hydrolysis is often preferred for small sample amounts as it minimizes contamination.
Materials:
-
Protein/peptide sample
-
6 M HCl with 1% phenol
-
Hydrolysis tubes (e.g., 6x50 mm, pyrolyzed to remove contaminants)
-
Vacuum hydrolysis station or a vacuum desiccator with a heating block
-
Drying system (e.g., vacuum centrifuge)
Procedure:
-
Sample Preparation: Accurately pipette a known amount of the protein sample (typically 2-20 µg) into the bottom of a clean hydrolysis tube.
-
Drying: Dry the sample completely using a vacuum centrifuge. The sample should form a thin film at the bottom of the tube.
-
Hydrolysis Setup: Place the hydrolysis tubes containing the dried samples into a hydrolysis vessel. Add a sufficient amount of 6 M HCl with 1% phenol to the bottom of the vessel (not in the sample tubes).
-
Evacuation and Sealing: Seal the vessel and evacuate it to a high vacuum (e.g., <200 mTorr). It is good practice to flush the vessel with nitrogen and re-evacuate a few times to ensure an oxygen-free atmosphere.
-
Hydrolysis: Place the sealed vessel in an oven or heating block pre-heated to 110°C. Hydrolyze for 24 hours. The acid vapor will hydrolyze the dried sample.
-
Post-Hydrolysis: After 24 hours, carefully remove the vessel and allow it to cool to room temperature.
-
Drying: Remove the hydrolysis tubes and dry the hydrolyzed sample (the acid will have condensed in the tubes) under a vacuum to remove all traces of HCl.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analysis system.
Protocol 2: Alkaline Hydrolysis for Tryptophan Analysis
This protocol is specifically for the determination of Tryptophan.
Materials:
-
Protein/peptide sample
-
4.2 M NaOH (freshly prepared with high-purity water)
-
Hydrolysis tubes (polypropylene or Teflon tubes are recommended to reduce leaching of compounds from glass)
-
Heating block or oven
-
pH meter and acid for neutralization (e.g., HCl)
Procedure:
-
Sample Preparation: Place a known amount of the protein sample into a polypropylene hydrolysis tube.
-
Addition of Base: Add a suitable volume of 4.2 M NaOH to the sample.
-
Inert Atmosphere: Flush the tube with nitrogen to remove oxygen.
-
Hydrolysis: Tightly cap the tube and place it in a heating block at 110°C for 24 hours.
-
Cooling and Neutralization: After hydrolysis, cool the sample to room temperature. Carefully neutralize the hydrolysate to the desired pH for analysis by adding HCl. This step should be done on ice to dissipate heat.
-
Analysis: The neutralized sample is now ready for analysis, typically by reverse-phase HPLC with UV detection.
Visualizations
Caption: General workflow for protein hydrolysis prior to amino acid analysis.
Caption: Ionization states of an amino acid at varying pH levels.
References
Validation & Comparative
Unveiling the Advantages of 2,4,6-Trichlorophenyl Isothiocyanate in Advanced Protein Sequencing
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise N-terminal sequencing of proteins is a critical step in characterization and development. The Edman degradation method remains a gold standard for this process. This guide provides a comprehensive comparison of the traditional Edman reagent, Phenyl isothiocyanate (PITC), with a lesser-known but potentially advantageous alternative, 2,4,6-Trichlorophenyl isothiocyanate (TCPITC).
While direct, extensive experimental data quantitatively comparing TCPITC with PITC is limited in publicly accessible literature, this guide extrapolates the benefits of TCPITC based on established principles of organic chemistry and the performance of analogous reagents. The inclusion of three electron-withdrawing chlorine atoms on the phenyl ring of TCPITC is anticipated to significantly influence its reactivity and the properties of its derivatives, offering potential improvements in the efficiency and sensitivity of the Edman degradation process.
Performance Comparison: PITC vs. TCPITC
The Edman degradation is a cyclical process involving the coupling of an isothiocyanate to the N-terminal amino acid of a peptide, followed by cleavage and conversion of this terminal residue into an identifiable thiohydantoin derivative. The efficiency of each step is paramount for successful sequencing over multiple cycles.
| Feature | Phenyl isothiocyanate (PITC) | This compound (TCPITC) (Projected) |
| Coupling Reaction Efficiency | High and well-characterized. | Potentially higher due to the increased electrophilicity of the isothiocyanate carbon, leading to faster and more complete reactions. |
| Cleavage Efficiency | Efficient under acidic conditions. | Expected to be highly efficient, with the electron-withdrawing nature of the trichlorophenyl group potentially facilitating the cyclization and cleavage step. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are stable and well-characterized. | Trichlorophenylthiohydantoin (TCPTH)-amino acids are expected to be stable, with the halogen substitutions potentially enhancing their detectability. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection. | TCPTH-amino acids are anticipated to have distinct chromatographic properties and potentially enhanced UV absorbance or electrochemical detection signals, leading to improved sensitivity. |
| Byproduct Formation | Minimal with optimized protocols and modern sequencers. | The potential for altered side reactions exists and would require experimental validation. However, a more efficient coupling reaction could lead to fewer deletion products (missed cleavages). |
Delving into the Chemical Advantages of TCPITC
The three chlorine atoms on the phenyl ring of TCPITC are strong electron-withdrawing groups. This electronic modification is predicted to confer several advantages in the Edman degradation process:
-
Enhanced Reactivity: The electron-withdrawing nature of the chlorine atoms increases the partial positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the N-terminal amino group of the peptide. This can lead to a faster and more complete coupling reaction, even with less reactive amino acids.
-
Improved Cleavage: The electronic effects of the trichlorophenyl group can facilitate the cyclization of the thiocarbamoyl derivative to form the anilinothiazolinone (ATZ) intermediate and its subsequent cleavage from the peptide chain.
-
Enhanced Detectability: The presence of chlorine atoms can alter the physicochemical properties of the resulting trichlorophenylthiohydantoin (TCPTH) derivatives. This may lead to improved separation in high-performance liquid chromatography (HPLC) and potentially enhanced detection by UV or other detection methods, thereby increasing the overall sensitivity of the sequencing experiment.
Experimental Protocols
While a specific, validated protocol for this compound is not widely published, the following represents a generalized experimental protocol for Edman degradation that can be adapted and optimized for use with TCPITC.
Protocol: N-Terminal Protein Sequencing via Edman Degradation
1. Sample Preparation:
- Ensure the protein or peptide sample is pure and free of contaminants, such as residual amino acids or salts.
- The N-terminus of the protein must be unblocked.
- Immobilize the sample on a solid support, such as a PVDF membrane or a glass fiber disk coated with a polymeric support (e.g., Polybrene).
2. Coupling Reaction:
- Dissolve the immobilized sample in a basic buffer (e.g., N-methylpiperidine in an organic solvent).
- Introduce the isothiocyanate reagent (PITC or TCPITC) in a suitable solvent (e.g., heptane). The optimal concentration and reaction time will need to be determined empirically for TCPITC.
- Incubate at an elevated temperature (e.g., 50°C) to facilitate the reaction, forming the phenylthiocarbamoyl (PTC) or trichlorophenylthiocarbamoyl (TCPTC) peptide derivative.
- Thoroughly wash the support with appropriate solvents (e.g., ethyl acetate, heptane) to remove excess reagent and by-products.
3. Cleavage Reaction:
- Treat the derivatized peptide with a strong anhydrous acid, typically trifluoroacetic acid (TFA).
- This step cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) or trichlorophenyl-anilinothiazolinone (TCP-ATZ) derivative, leaving the remainder of the peptide intact with a newly exposed N-terminus.
- Extract the cleaved derivative with an organic solvent (e.g., butyl chloride).
4. Conversion to Thiohydantoin Derivative:
- Convert the unstable ATZ or TCP-ATZ derivative to the more stable phenylthiohydantoin (PTH) or trichlorophenylthiohydantoin (TCPTH) derivative by heating in an acidic aqueous solution (e.g., 25% TFA).
5. Identification:
- Inject the resulting PTH or TCPTH-amino acid derivative into an HPLC system.
- Identify the amino acid by comparing its retention time to that of a standard mixture of known PTH or TCPTH-amino acid derivatives.
6. Repetitive Cycles:
- The shortened peptide remaining on the solid support is subjected to the next cycle of coupling, cleavage, and conversion to sequence the subsequent amino acid.
Visualizing the Workflow
The following diagrams illustrate the chemical transformations in a single cycle of Edman degradation and the overall experimental workflow.
Caption: Chemical transformations in one Edman degradation cycle.
Caption: Overall experimental workflow for N-terminal protein sequencing.
Conclusion
While Phenyl isothiocyanate remains the workhorse of Edman degradation, the theoretical advantages of this compound in terms of increased reactivity and potentially enhanced detectability present a compelling case for its further investigation and adoption in high-sensitivity protein sequencing applications. The development of optimized protocols for TCPITC could unlock new levels of efficiency and sensitivity in N-terminal sequencing, proving invaluable for researchers in basic science and drug development. Further experimental studies are warranted to provide quantitative data and validate these projected benefits.
A Comparative Guide to the Reactivity of Halogenated Phenyl Isothiocyanates
For researchers, scientists, and drug development professionals, understanding the electrophilic reactivity of substituted phenyl isothiocyanates is crucial for various applications, including the synthesis of bioactive molecules and the development of chemical probes. The halogen substituents on the phenyl ring play a significant role in modulating the reactivity of the isothiocyanate functional group. This guide provides a comparative analysis of the reactivity of para-halogenated phenyl isothiocyanates (fluoro-, chloro-, bromo-, and iodo-), supported by theoretical electronic effects and outlining experimental protocols for their empirical evaluation.
Predicted Reactivity Based on Electronic Effects
The reactivity of the isothiocyanate group (-N=C=S) towards nucleophiles is primarily governed by the electrophilicity of the central carbon atom. Electron-withdrawing substituents on the phenyl ring increase this electrophilicity, thereby enhancing the reaction rate with nucleophiles. The electronic influence of substituents can be quantified using Hammett substituent constants (σ). For para-substituents, a more positive σₚ value indicates a stronger electron-withdrawing effect.
Based on the Hammett constants for the halogens, the predicted order of reactivity for para-halogenated phenyl isothiocyanates in nucleophilic addition reactions is:
Fluoro > Chloro ≈ Bromo > Iodo
This trend is explained by the interplay of two opposing electronic effects:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect, which increases the electrophilicity of the isothiocyanate carbon. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic ring, an electron-donating effect that counteracts the inductive effect. This effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases down the group: F > Cl > Br > I.
For halogens, the inductive effect is generally dominant over the mesomeric effect in influencing the overall electron-withdrawing nature. The combination of these effects results in the observed trend in Hammett σₚ values.
Data Presentation
| Substituent | Hammett Constant (σₚ) | Predicted Relative Reactivity |
| -F | +0.06 | Highest |
| -Cl | +0.23 | High |
| -Br | +0.23 | High |
| -I | +0.18 | Lower |
Experimental Protocols
To empirically determine and compare the reactivity of different halogenated phenyl isothiocyanates, a kinetic study of their reaction with a model nucleophile, such as a primary amine (e.g., aniline or n-butylamine), can be performed.
Kinetic Analysis of the Reaction between a Halogenated Phenyl Isothiocyanate and a Primary Amine using UV-Vis Spectrophotometry
Principle:
The reaction between a phenyl isothiocyanate and a primary amine results in the formation of a thiourea derivative. This reaction can be monitored over time by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The rate of the reaction can be determined by following the disappearance of the phenyl isothiocyanate reactant or the appearance of the thiourea product, provided they have distinct absorption spectra.
Materials:
-
Para-halogenated phenyl isothiocyanates (fluoro, chloro, bromo, iodo)
-
Primary amine (e.g., aniline or n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or tetrahydrofuran)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each para-halogenated phenyl isothiocyanate of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the primary amine of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis absorption spectra of one of the phenyl isothiocyanate reactants and its corresponding thiourea product to identify a wavelength where there is a significant difference in absorbance. This will be the analytical wavelength for monitoring the reaction progress.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the phenyl isothiocyanate stock solution and dilute with the solvent.
-
Initiate the reaction by adding a known volume of the amine stock solution to the cuvette, ensuring rapid mixing. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the isothiocyanate.
-
Immediately start recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine: k = k' / [Amine].
-
Repeat the experiment for each of the halogenated phenyl isothiocyanates under identical conditions to compare their second-order rate constants.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative kinetic analysis of halogenated phenyl isothiocyanates.
Caption: General reaction pathway for the nucleophilic addition to a phenyl isothiocyanate.
A Comparative Guide to Protein Sequencing: Evaluating 2,4,6-Trichlorophenyl Isothiocyanate (TCP-ITC) Against Established Methods
For researchers, scientists, and drug development professionals, the precise determination of a protein's amino acid sequence is a critical step in understanding its function, mechanism of action, and potential as a therapeutic target. The Edman degradation, a cornerstone of N-terminal sequencing, has long relied on phenyl isothiocyanate (PITC) as the primary reagent. This guide provides a comprehensive comparison of a potential alternative, 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC), with the traditional PITC and another alternative, 4-sulfophenyl isothiocyanate (SPITC), alongside modern mass spectrometry-based approaches.
While extensive experimental data for the validation of TCP-ITC in routine protein sequencing is not widely available in peer-reviewed literature, this guide offers a comparative analysis based on established principles of Edman chemistry and the anticipated effects of the trichlorophenyl group on the sequencing process. This theoretical evaluation is juxtaposed with the well-documented performance of PITC and SPITC, and the high-throughput capabilities of mass spectrometry.
Performance Comparison of N-Terminal Sequencing Reagents
The efficacy of an isothiocyanate reagent in Edman degradation is determined by several key factors: the efficiency of the coupling reaction with the N-terminal amino acid, the ease of cleavage of the derivatized amino acid, and the stability and detectability of the resulting thiohydantoin derivative.
| Feature | This compound (TCP-ITC) (Theoretical) | Phenyl Isothiocyanate (PITC) (Established) | 4-Sulfophenyl Isothiocyanate (SPITC) (Alternative) | Mass Spectrometry (MS-based methods) |
| Principle | Sequential chemical degradation from the N-terminus. | Sequential chemical degradation from the N-terminus. | N-terminal derivatization for enhanced MS fragmentation. | Fragmentation of peptides and mass analysis of the fragments.[1] |
| Coupling Efficiency | Potentially high due to the electron-withdrawing nature of the three chlorine atoms enhancing the electrophilicity of the isothiocyanate carbon. | High and well-characterized.[2] | High, used for derivatization prior to MS analysis.[3] | Not applicable. |
| Cleavage Efficiency | Expected to be efficient under standard acidic conditions. The electronic effects of the trichlorophenyl group are not expected to significantly hinder the cyclization and cleavage step. | Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.[4] | Promotes gas-phase Edman-type cleavage in MS/MS.[5] | Not applicable. |
| Derivative Detection | The resulting trichlorophenylthiohydantoin (TCPTH) amino acid derivatives would likely be detectable by HPLC with UV detection, and the chlorine atoms could serve as a unique mass signature in mass spectrometry. | Phenylthiohydantoin (PTH) amino acids are readily detected by HPLC with UV detection.[6] | The sulfonate group provides a permanent negative charge, enhancing ionization and directing fragmentation in MS.[3] | Highly sensitive detection of peptide fragments by various mass analyzers.[1] |
| Sensitivity | Potentially high, depending on the molar absorptivity of the TCPTH derivatives and their ionization efficiency in MS. | 10-100 picomoles for standard automated sequencing.[7] | Enhances MS sensitivity for derivatized peptides.[5] | Low picomole to femtomole range. |
| Advantages | Theoretical potential for enhanced reactivity and unique mass signature for detection. | Well-established, reliable, and extensively documented method.[7] | Improves de novo sequencing in MALDI-PSD-MS by simplifying fragmentation patterns.[3] | High throughput, can identify post-translational modifications, and is applicable to complex mixtures.[1] |
| Limitations | Lack of experimental validation data. Potential for altered solubility of TCPTH derivatives requiring methods development. | Blocked N-termini prevent sequencing; lower throughput than MS.[7] | Primarily an MS-based method, not a standalone sequencing reagent in the classical Edman sense. Reduced signal intensity of modified peptides has been reported.[5] | De novo sequencing can be complex; often requires a sequence database for confident identification.[1] |
Experimental Protocols
Standard Edman Degradation Protocol using Phenyl isothiocyanate (PITC)
This protocol outlines the fundamental steps of automated Edman degradation.[4][6]
1. Coupling Reaction:
-
The purified peptide or protein sample is immobilized on a solid support (e.g., a PVDF membrane).
-
A solution of PITC in a basic buffer (e.g., N-methylpiperidine in water/acetonitrile) is delivered to the sample.
-
The reaction is allowed to proceed at a controlled temperature (typically 45-55°C) to form the phenylthiocarbamoyl (PTC)-peptide.
2. Cleavage Reaction:
-
After the coupling reaction, the excess reagents and by-products are washed away.
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the sample to cleave the peptide bond between the first and second amino acid.
-
The derivatized N-terminal amino acid is released as an anilinothiazolinone (ATZ)-amino acid.
3. Conversion and Identification:
-
The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with an aqueous acid.
-
The PTH-amino acid is then injected into an HPLC system for identification based on its retention time compared to a standard mixture of PTH-amino acids.
4. Repetitive Cycles:
-
The remaining peptide on the solid support, now one amino acid shorter, is subjected to the next cycle of coupling, cleavage, and conversion to determine the sequence of the subsequent amino acid.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The validation of a new protein sequencing reagent like this compound requires rigorous experimental testing to demonstrate its efficiency, sensitivity, and reliability. While a theoretical analysis suggests potential advantages in reactivity and detection, these hypotheses must be substantiated with empirical data.
For researchers, the choice of a protein sequencing method depends on the specific research question. The well-established Edman degradation with PITC remains a robust method for unambiguous N-terminal sequencing of purified proteins. For high-throughput analysis, characterization of post-translational modifications, and sequencing of complex mixtures, mass spectrometry-based methods are the current standard. The development of novel reagents like SPITC continues to bridge these two approaches by enhancing the information obtained from mass spectrometry. The potential of TCP-ITC, while intriguing, awaits experimental validation to determine its place in the protein sequencing toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Manual edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Guide to Edman Reagents: Cross-Validation of 2,4,6-Trichlorophenyl isothiocyanate
For researchers, scientists, and drug development professionals engaged in proteomics and peptide-based therapeutics, the precise determination of the N-terminal amino acid sequence is a critical step in protein characterization. The Edman degradation, a cornerstone of protein sequencing for decades, offers a reliable method for stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. While Phenyl isothiocyanate (PITC) has traditionally been the reagent of choice for this method, the exploration of alternative reagents continues in the quest for improved sensitivity and performance.
This guide provides a comparative overview of the standard Edman reagent, PITC, and a less common alternative, 2,4,6-Trichlorophenyl isothiocyanate (TCPITC). While direct, extensive experimental data for a head-to-head comparison of TCPITC and PITC is limited in publicly available literature, this guide leverages the established principles of Edman chemistry to infer the potential performance characteristics of TCPITC and provide a framework for its cross-validation.
The Edman Degradation: A Stepwise Approach to Protein Sequencing
The Edmatn degradation method, developed by Pehr Edman, is a cyclical process that involves three key steps:
-
Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate reagent under alkaline conditions to form a substituted thiourea derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative.
-
Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable thiohydantoin amino acid derivative, which is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC).
The shortened peptide can then re-enter the cycle for the identification of the subsequent amino acid.
Performance Comparison: PITC vs. This compound (TCPITC)
The performance of an Edman reagent is determined by several factors, including the efficiency of the coupling and cleavage reactions, the stability of the resulting thiohydantoin derivatives, and the sensitivity of their detection. The introduction of three chlorine atoms to the phenyl ring of the isothiocyanate is expected to influence these properties.
| Feature | Phenyl isothiocyanate (PITC) | This compound (TCPITC) (Projected) | Rationale for Projected Performance of TCPITC |
| Reactivity | Standard reactivity for coupling reaction. | Potentially higher reactivity. | The electron-withdrawing nature of the three chlorine atoms can increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more efficient coupling with the N-terminal amino group. |
| Byproduct Formation | Known to produce byproducts such as diphenylthiourea (DPTU) and diphenylurea (DPU). | May exhibit a different byproduct profile. | The altered reactivity and steric hindrance due to the chlorine atoms could influence the pathways of side reactions. |
| Cleavage Efficiency | Standard efficiency under acidic conditions. | Potentially altered cleavage kinetics. | The electronic effects of the chlorine substituents might influence the stability of the thiourea linkage and the subsequent cyclization and cleavage steps. |
| Detection (HPLC) | Phenylthiohydantoin (PTH) derivatives have well-characterized UV absorbance. | Trichlorophenylthiohydantoin (TCPTH) derivatives are expected to have enhanced UV absorbance. | The presence of chlorine atoms on the aromatic ring can shift the absorption maximum and increase the molar absorptivity, potentially leading to higher sensitivity in UV detection. |
| Chromatographic Separation | PTH-amino acids have established separation protocols. | TCPTH-amino acids would require optimization of HPLC conditions. | The increased hydrophobicity and molecular weight of the TCPTH derivatives will alter their retention times on reverse-phase HPLC columns, necessitating the development of new separation gradients. |
| Mass Spectrometry (MS) Analysis | PTH-amino acids can be identified by MS. | TCPTH-amino acids may offer advantages in MS analysis. | The presence of the characteristic isotopic pattern of chlorine (three chlorine atoms) in TCPTH derivatives would provide a unique signature for their unambiguous identification in mass spectra. |
Experimental Protocols
The following provides a generalized experimental protocol for Edman degradation. Researchers exploring the use of TCPITC should consider this as a starting point and anticipate the need for optimization, particularly in the coupling, cleavage, and HPLC analysis steps.
I. Sample Preparation
-
Protein/Peptide Solubilization: Dissolve the purified protein or peptide sample in a suitable volatile buffer (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).
-
Immobilization (for solid-phase sequencing): Covalently attach the protein or peptide to a solid support (e.g., a PVDF membrane).
II. Edman Degradation Cycle
-
Coupling Reaction:
-
Expose the sample to a solution of the chosen isothiocyanate reagent (PITC or TCPITC) in a basic medium (e.g., N-methylpiperidine in an organic solvent) at an elevated temperature (e.g., 50°C) for a defined period (e.g., 20-30 minutes).
-
-
Washing:
-
Wash the sample extensively with an organic solvent (e.g., ethyl acetate) to remove excess reagent and byproducts.
-
-
Cleavage Reaction:
-
Treat the sample with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid derivative.
-
-
Extraction:
-
Extract the cleaved thiazolinone derivative with an organic solvent (e.g., butyl chloride). The remaining peptide is now ready for the next cycle.
-
III. Conversion and Analysis
-
Conversion:
-
Convert the extracted thiazolinone derivative to the more stable thiohydantoin derivative by heating in an acidic aqueous solution (e.g., 25% trifluoroacetic acid).
-
-
HPLC Analysis:
-
Inject the thiohydantoin-amino acid solution into a reverse-phase HPLC system.
-
Identify the amino acid by comparing the retention time of the eluted peak with those of known thiohydantoin-amino acid standards.
-
Visualizing the Workflow and Chemical Logic
To better understand the Edman degradation process and the chemical players involved, the following diagrams are provided.
Caption: Experimental workflow of the Edman degradation process.
Caption: Chemical structures of PITC, TCPITC, and their derivatives.
Spectroscopic comparison of PITC and 2,4,6-Trichlorophenyl isothiocyanate derivatives
A Spectroscopic Comparison of Phenyl Isothiocyanate (PITC) and Its 2,4,6-Trichlorophenyl Derivative for Researchers and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of Phenyl isothiocyanate (PITC) and 2,4,6-Trichlorophenyl isothiocyanate. The information presented is intended for researchers, scientists, and professionals in drug development who utilize these reagents for applications such as Edman degradation, HPLC derivatization, and as synthetic intermediates. This document outlines key spectroscopic data, experimental protocols, and visual representations of their structures and a common experimental workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Phenyl isothiocyanate (PITC) and this compound. This data is essential for the identification, characterization, and quality control of these compounds in a laboratory setting.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopy | Solvent | Chemical Shifts (δ, ppm) |
| Phenyl isothiocyanate (PITC) | ¹H NMR | CDCl₃ | 7.10-7.45 (m, 5H, Ar-H)[1] |
| ¹³C NMR | CDCl₃ | 125.57, 127.48, 129.43 (Ar-CH), 131.14 (Ar-C), 135.44 (N=C=S)[1] | |
| This compound | ¹H NMR | CDCl₃ | Predicted: ~7.5 (s, 2H, Ar-H) |
| ¹³C NMR | CDCl₃ | Predicted: ~129 (Ar-CH), ~135 (Ar-C-Cl), ~138 (Ar-C-NCS), ~140 (N=C=S) |
Table 2: FT-IR, UV-Vis, and Mass Spectrometry Data
| Compound | Spectroscopy | Key Absorptions / Peaks |
| Phenyl isothiocyanate (PITC) | FT-IR | ~2000-2200 cm⁻¹ (strong, sharp, -N=C=S asymmetric stretch)[2] |
| UV-Vis | λmax ~300-320 nm (n-π* transition)[2] | |
| Mass Spec (EI) | m/z 135 (M⁺), 108, 77[1] | |
| This compound | FT-IR | Available on SpectraBase, characteristic -N=C=S stretch expected in the 2000-2200 cm⁻¹ region.[3] |
| UV-Vis | Data not readily available. A bathochromic shift compared to PITC is expected due to the chloro-substituents. | |
| Mass Spec (EI) | m/z 237, 239, 241 (M⁺ isotopic cluster), 202, 167[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques and a primary application are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the isothiocyanate derivatives.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 500 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isothiocyanate sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic isothiocyanate functional group.
Instrumentation: An FT-IR spectrometer (e.g., Bruker Tensor 27).[3]
Sample Preparation:
-
Liquid Samples (PITC): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (this compound): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The characteristic strong and sharp absorption band for the isothiocyanate group is expected between 2000 and 2200 cm⁻¹.[2]
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the isothiocyanate in a suitable UV-grade solvent (e.g., dioxane or acetonitrile).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the solvent.
-
Fill a quartz cuvette with the sample solution and place it in the sample holder.
-
Scan the sample over a wavelength range of approximately 200-400 nm to identify the absorption maxima (λmax).[2]
Amino Acid Derivatization for HPLC Analysis
Objective: To derivatize amino acids with PITC for subsequent separation and quantification by reverse-phase HPLC. This is a common application in protein chemistry.
Protocol:
-
Sample Preparation: Prepare standard solutions of amino acids and the test sample in a suitable buffer.
-
Derivatization:
-
To an aliquot of the amino acid solution, add a solution of PITC in a suitable solvent (e.g., acetonitrile).
-
Add a base, such as triethylamine, to catalyze the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 20-30 minutes) to form the phenylthiocarbamyl (PTC) amino acid derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV detector.
-
Separate the PTC-amino acids using a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile).
-
Monitor the elution of the derivatives by their UV absorbance.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structures and a typical experimental workflow.
Caption: Structural comparison of PITC and this compound.
Caption: Experimental workflow for amino acid analysis using PITC derivatization and HPLC.
References
Performance evaluation of 2,4,6-Trichlorophenyl isothiocyanate in automated sequencers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phenyl isothiocyanate (PITC), the cornerstone reagent for automated N-terminal protein sequencing via Edman degradation, with several alternatives. Due to a lack of published performance data for 2,4,6-Trichlorophenyl isothiocyanate in automated sequencers, its evaluation is based on theoretical chemical principles. This document aims to equip researchers with the necessary information to select the appropriate reagent for their protein analysis needs, supported by experimental protocols and comparative data.
Introduction to N-Terminal Sequencing and Edman Degradation
N-terminal sequencing is a critical technique for protein characterization, providing the precise amino acid sequence from the amino-terminus of a polypeptide chain. The most established method for this is the Edman degradation, a cyclical chemical process that sequentially removes and identifies one amino acid at a time.[1][2] This process is automated in modern protein sequencers. The core of the Edman degradation is the reaction of an isothiocyanate with the free N-terminal amino group of the peptide.
The ideal Edman reagent should exhibit high coupling efficiency with the N-terminal amino acid, facilitate easy cleavage of the derivatized amino acid, and produce a stable, readily detectable thiohydantoin derivative.
Performance Comparison of Isothiocyanate Reagents
The performance of various isothiocyanate reagents in automated Edman degradation is compared below. Phenyl isothiocyanate (PITC) is the universally adopted standard against which others are measured.
| Reagent/Method | Principle | Typical Sample Amount | Sequencing Length | Throughput | Detection Method | Key Advantages | Limitations |
| Phenyl isothiocyanate (PITC) | Sequential chemical degradation from the N-terminus.[2] | 10-100 picomoles | Up to 30-60 amino acids.[1] | Low to Moderate | HPLC with UV detection | Well-established, reliable, high accuracy for N-terminal sequencing.[3] | Blocked N-terminus prevents sequencing, lower throughput for large proteins.[1] |
| This compound | Theoretical: Sequential chemical degradation. | Theoretical: Similar to PITC | Theoretical: Potentially similar to PITC | Theoretical: Low to Moderate | Theoretical: HPLC with UV detection | Theoretical: Electron-withdrawing chlorine atoms may increase reactivity towards nucleophilic attack, potentially improving coupling efficiency. | Theoretical: Increased reactivity might lead to side reactions. Steric hindrance from ortho-chlorines could potentially decrease coupling efficiency. Lack of empirical data. |
| Phenethyl isothiocyanate (PEITC) | Sequential chemical degradation with a modified labeling reagent. | Theoretical: Similar to PITC | Theoretical: Similar to PITC | Theoretical: Low to Moderate | Theoretical: HPLC with UV detection | Theoretical: Altered hydrophobicity of the PETH-amino acid derivative might improve chromatographic separation. | Lack of extensive documentation for use in protein sequencing. |
| 4,4'-biphenyl isothiocyanate (Bip(4,4')) | Sequential chemical degradation with a modified labeling reagent. | Theoretical: 5-50 picomoles | Theoretical: Up to 30-50 amino acids | Theoretical: Low to Moderate | Theoretical: HPLC with UV detection (potentially enhanced sensitivity) | Theoretical: Increased hydrophobicity may improve separation. The extended aromatic system could enhance UV detection sensitivity. | Not widely tested or documented. |
| 4-sulfophenyl isothiocyanate (SPITC) | N-terminal derivatization for mass spectrometry.[4] | 1-20 picomoles | Dependent on mass spectrometer capabilities | High | Mass Spectrometry (MALDI-PSD) | Introduces a fixed negative charge, simplifying mass spectra and aiding de novo sequencing.[4][5] | Primarily for MS-based sequencing, not a direct replacement for traditional Edman degradation in automated sequencers. |
| Mass Spectrometry (General) | Fragmentation of peptides and mass analysis of the fragments. | 1-20 picomoles | Typically 8-15 amino acids per peptide fragment | High | Mass analysis (e.g., TOF, Orbitrap) | High throughput, can identify post-translational modifications, applicable to complex mixtures. | De novo sequencing can be challenging; relies on sequence databases for high confidence. |
Experimental Protocols
Standard Automated Edman Degradation Protocol
This protocol outlines the fundamental steps in automated Edman degradation using an isothiocyanate reagent like PITC.[6][7]
1. Sample Preparation:
-
For salt-free samples, directly deposit the protein or peptide onto a polyvinylidene fluoride (PVDF) membrane.
-
For samples in high-salt solutions, perform desalting using a PVDF membrane-based filtration system.
-
For complex mixtures like antibody samples, separate the components via SDS-PAGE, transfer to a PVDF membrane, stain, and excise the protein bands of interest.
2. Edman Degradation Cycle (Automated Sequencer):
-
Coupling: The immobilized peptide is treated with Phenyl isothiocyanate (PITC) under alkaline conditions (e.g., N-methylpiperidine or trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.[8][9]
-
Washing: Excess reagents and by-products are washed away with a solvent like ethyl acetate.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid.[6]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[6]
3. Identification:
-
The PTH-amino acid derivative is injected into an HPLC system for separation and identification by comparing its retention time to that of known PTH-amino acid standards.
4. Cycle Repetition:
-
The shortened peptide remaining on the PVDF membrane is subjected to the next cycle of Edman degradation, starting with the coupling step.
Protocol for Derivatization with 4-sulfophenyl isothiocyanate (SPITC) for MALDI-MS
This protocol is for the chemical modification of peptides with SPITC to enhance their analysis by mass spectrometry.[4]
1. Sample Preparation:
-
Tryptic digests of proteins are typically used.
-
The modification reaction can be conducted on C18 microZipTips to desalt the sample and enhance the signal-to-noise ratio.
2. Derivatization:
-
The peptide digest is reacted with 4-sulfophenyl isothiocyanate. This introduces a negatively charged sulfonic acid group at the N-terminus of the peptides.
3. Mass Spectrometry Analysis:
-
The derivatized peptides are analyzed by post-source decay (PSD) matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
The fixed negative charge on the N-terminus leads to a predominant series of y-ions in the mass spectrum, which simplifies interpretation and facilitates de novo sequencing.
Visualizations
Edman Degradation Workflow
Caption: Workflow of a single cycle in automated Edman degradation.
Logical Comparison of Sequencing Approaches
Caption: High-level comparison of protein sequencing methodologies.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. psiberg.com [psiberg.com]
- 4. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the Standard Procedures for Performing Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of Isothiocyanate Reagents for Amino Acid Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Isothiocyanate reagents are indispensable tools in protein chemistry, primarily utilized for sequencing, labeling, and conjugation. Their reactivity towards primary amines makes them particularly effective for targeting the N-terminal α-amino group of peptides and the ε-amino group of lysine residues. This guide provides an objective, data-supported comparison of common isothiocyanate reagents to aid in the selection of the most appropriate tool for specific research applications.
Reactivity and Specificity of Isothiocyanates
The isothiocyanate group (–N=C=S) is an electrophile that readily reacts with nucleophiles such as primary amines and thiols. The primary reaction targets the uncharged N-terminal amino group of a peptide or the side chain of lysine under mildly alkaline conditions, forming a stable thiourea linkage.[1][2] The pH of the reaction is a critical determinant of specificity.
-
Amine Reactivity (pH 9.0–11.0): In this pH range, the amino group is deprotonated and highly nucleophilic, favoring the formation of a thiourea bond.[1][3] The N-terminal α-amino group is generally more reactive than the ε-amino group of lysine due to its lower pKa (around 8.9 for the N-terminus vs. 10.5 for lysine), allowing for some degree of selective labeling at a near-neutral pH.[4]
-
Thiol Reactivity (pH 6.0–8.0): Under neutral to slightly acidic conditions, isothiocyanates can react with the thiol group of cysteine residues to form a dithiocarbamate.[1][5]
This pH-dependent reactivity allows for targeted labeling of either amine or thiol groups by carefully controlling the reaction conditions.
Head-to-Head Reagent Comparison
This section compares the performance of several widely used isothiocyanate reagents.
| Reagent | Primary Target(s) | Key Features & Applications | Stability of Adduct | Detection Method |
| Phenyl Isothiocyanate (PITC) | N-terminal α-amino groups, Lysine ε-amino groups | Gold standard for N-terminal sequencing (Edman degradation).[6][7] Allows for direct analysis of secondary amino acids.[8] | Phenylthiocarbamoyl (PTC) derivatives are stable under acidic cleavage conditions.[8] | HPLC with UV detection (254 nm).[8] |
| Fluorescein Isothiocyanate (FITC) | Lysine ε-amino groups, N-terminal α-amino groups | Widely used for fluorescently labeling proteins and antibodies for microscopy, flow cytometry, and immunoassays.[2] | Thiourea linkage is stable and durable. | Fluorescence Spectroscopy (Ex/Em: ~495/520 nm).[9][10] |
| Eosin-5-isothiocyanate | Primary amines (Lysine, N-terminus) | Acts as a photosensitizer, useful for electron microscopy studies.[11] Can be a FRET acceptor for dyes like fluorescein.[11] | Stable thiourea linkage. | Fluorescence Spectroscopy (Ex/Em: ~521/544 nm).[11] |
| 4-Sulfophenyl Isothiocyanate (SPITC) | N-terminal α-amino groups | Introduces a fixed negative charge, enhancing peptide sequencing by mass spectrometry (MALDI-TOF MS).[12][13] Facilitates de novo sequencing.[14] | Sulfophenylthiocarbamoyl derivative is stable for MS analysis. | Mass Spectrometry.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein labeling using PITC and FITC.
This protocol is adapted for pre-column derivatization for HPLC analysis.
Materials:
-
Amino Acid Standard
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:H₂O (10:5:2:3)
-
Phenyl Isothiocyanate (PITC)
-
Analysis Solvent: 0.05 M ammonium acetate
Procedure:
-
Dry the desired amount of amino acid standard in a test tube. Ensure all HCl is evaporated if using a hydrochloride salt.[8]
-
Dissolve the dried standard in 100 µL of Coupling Solution.[8]
-
Evaporate the solution to dryness via rotary evaporation.[8]
-
Redissolve the residue in 100 µL of Coupling Solution.[8]
-
Add 5 µL of PITC and allow the reaction to proceed for 5 minutes at room temperature.[8]
-
Evaporate the sample to dryness under high vacuum.[8]
-
Dissolve the resulting PTC-amino acids in 250 µL of Analysis Solvent for HPLC analysis.[8]
This protocol outlines a general procedure for conjugating FITC to a protein.
Materials:
-
Protein solution (2 mg/mL) in a suitable buffer (e.g., PBS, pH 7.5-8.0). Buffers containing amines like Tris or glycine must be avoided.[9]
-
FITC solution (1 mg/mL) freshly prepared in anhydrous DMSO.[9][16]
-
Gel filtration column for purification.
Procedure:
-
Ensure the protein solution is in an amine-free buffer. If necessary, dialyze the protein against PBS overnight.[9]
-
Add the FITC solution to the protein solution. A common starting point is a 5:1 molar ratio of FITC to protein.[16] The mixture should be stirred continuously. Protect the reaction from light as FITC is light-sensitive.[9]
-
Incubate the reaction in the dark for 1-2 hours at room temperature.[9][16]
-
Remove the unreacted FITC and exchange the buffer using a gel filtration column.[9] The first colored band to elute is the FITC-conjugated protein.[9]
-
Store the labeled protein at 4°C, protected from light.[16]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes.
Caption: Workflow of the Edman degradation process.
Caption: Experimental workflow for protein labeling with FITC.
Conclusion
The selection of an isothiocyanate reagent is dictated by the intended application. PITC remains the reagent of choice for protein sequencing via Edman degradation due to the well-characterized behavior of its PTC derivatives.[17] For applications requiring visualization, fluorescent isothiocyanates like FITC and Eosin-5-isothiocyanate are ideal, offering high quantum yields and stable conjugation.[11] For advanced proteomic analyses, reagents like SPITC provide a powerful means to enhance peptide fragmentation and identification in mass spectrometry.[13] By understanding the specific reactivity and leveraging the detailed protocols provided, researchers can effectively utilize these reagents to advance their studies in protein structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. peptideweb.com [peptideweb.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotium.com [biotium.com]
- 12. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. youdobio.com [youdobio.com]
- 17. benchchem.com [benchchem.com]
Benchmarking 2,4,6-Trichlorophenyl isothiocyanate against novel sequencing reagents
For researchers, scientists, and drug development professionals, the precise N-terminal sequencing of proteins is a critical step in protein characterization, validation, and the development of novel therapeutics. The classic Edman degradation, utilizing isothiocyanate reagents, has been a cornerstone of protein sequencing for decades. This guide provides a comprehensive comparison of the traditional reagent, Phenyl isothiocyanate (PITC), with the more recent 2,4,6-Trichlorophenyl isothiocyanate, and benchmarks them against a new generation of sequencing reagents designed for enhanced sensitivity and alternative detection methods.
This guide will delve into the performance characteristics, experimental protocols, and underlying principles of these reagents, offering a clear perspective on their respective advantages and limitations. All quantitative data is summarized for straightforward comparison, and detailed methodologies for key experiments are provided.
Performance Comparison of Sequencing Reagents
The efficacy of a sequencing reagent is determined by several key performance indicators, including coupling efficiency, cleavage yield, and the sensitivity of detection of the resulting amino acid derivatives. While specific quantitative data for this compound is not extensively available in publicly accessible literature, its performance can be inferred from its structural similarity to other halogenated isothiocyanates, which often exhibit altered reactivity and chromatographic behavior.
For the purpose of this guide, we will compare the established Phenyl isothiocyanate (PITC) with novel fluorescent and mass spectrometry-based reagents for which performance data has been published.
| Feature | Phenyl isothiocyanate (PITC) | This compound (Projected) | Fluorescent Isothiocyanates (e.g., Dansyl-PITC) | Mass Spectrometry Reagents (e.g., TMPP) |
| Detection Method | UV-Vis Spectroscopy (HPLC) | UV-Vis Spectroscopy (HPLC) | Fluorescence Spectroscopy | Mass Spectrometry |
| Typical Sample Amount | 10-100 picomoles[1] | 5-50 picomoles (projected) | 1-10 picomoles | 1-20 picomoles |
| Read Length | Up to 30-50 amino acids[1] | Up to 30-50 amino acids (projected) | Up to 30-50 amino acids | Typically 8-15 amino acids per fragment |
| Throughput | Low to moderate | Low to moderate | Low to moderate | High |
| Key Advantages | Well-established, reliable for N-terminal confirmation. | Potentially enhanced reactivity and altered chromatographic properties. | High sensitivity. | High throughput, PTM analysis, complex mixtures. |
| Limitations | Blocked N-terminus prevents sequencing, lower throughput. | Similar to PITC, potential for altered derivative solubility. | Photobleaching, background fluorescence. | De novo sequencing can be challenging, requires database. |
Experimental Protocols
The fundamental experimental workflow for isothiocyanate-based sequencing follows the principles of Edman degradation. While the core steps of coupling, cleavage, and conversion remain consistent, specific reaction conditions may be optimized for each reagent.
Standard Edman Degradation Protocol (PITC)
This protocol outlines the manual Edman degradation process. Automated sequencers perform these steps in a programmed cycle.
1. Coupling Reaction:
-
Dissolve the peptide sample (1-10 nmol) in a coupling buffer (e.g., pyridine/water/triethylamine).
-
Add a solution of Phenyl isothiocyanate (5% v/v in a suitable solvent like pyridine).
-
Incubate the mixture to form the phenylthiocarbamoyl (PTC)-peptide derivative.
2. Cleavage Step:
-
Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA).
-
This step cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
3. Conversion and Identification:
-
The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid (e.g., 1 N HCl).
-
The PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.
Protocol for Mass Spectrometry-Based Sequencing using TMPP Labeling
This protocol is designed for the derivatization of proteins or peptides for subsequent analysis by mass spectrometry.
1. Derivatization Reaction:
-
Dissolve the peptide sample in a suitable buffer.
-
Add a solution of (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP).
-
Incubate to allow the TMPP reagent to label the N-terminal amine.
2. Sample Cleanup:
-
Remove excess reagent and buffer salts using a suitable method, such as solid-phase extraction (e.g., C18 ZipTips).
3. Mass Spectrometry Analysis:
-
Analyze the labeled peptides by LC-MS/MS. The permanent positive charge introduced by the TMPP tag enhances ionization efficiency and simplifies spectral interpretation.
Visualizing the Workflow and Methodologies
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
A Comparative Analysis of Byproducts from 2,4,6-Trichlorophenyl Isothiocyanate and Phenyl Isothiocyanate Reactions in Peptide Sequencing
For researchers, scientists, and drug development professionals engaged in the precise N-terminal sequencing of peptides and proteins, the choice of Edman reagent is critical. The archetypal reagent, Phenyl isothiocyanate (PITC), has long been the standard for Edman degradation. However, the exploration of alternative reagents, such as 2,4,6-Trichlorophenyl isothiocyanate, is driven by the quest for improved reaction efficiency and sensitivity. A crucial aspect of evaluating these reagents is the characterization and comparison of their byproduct profiles, as these can interfere with the accurate identification of amino acid derivatives. This guide provides a detailed comparison of the known and anticipated byproducts of PITC and this compound reactions, supported by proposed experimental protocols for their analysis.
Performance Comparison: Byproduct Formation
The Edman degradation process, while highly efficient, is not without the formation of byproducts that can complicate the analysis of phenylthiohydantoin (PTH)-amino acid derivatives.[1] For PITC, the most well-characterized byproducts are diphenylthiourea (DPTU) and diphenylurea (DPU).
Phenyl isothiocyanate (PITC) Byproducts
The formation of DPTU and DPU arises from side reactions of PITC. DPTU is formed from the reaction of PITC with aniline, which can be present as an impurity or formed from the degradation of PITC. DPU is subsequently formed from the hydrolysis of DPTU. The presence of these byproducts can interfere with the chromatographic analysis of PTH-amino acids.
| Byproduct | Common Abbreviation | Formation Pathway | Potential Interference in HPLC Analysis |
| Diphenylthiourea | DPTU | Reaction of Phenyl isothiocyanate with aniline. | Can co-elute with certain PTH-amino acid derivatives, complicating identification. |
| Diphenylurea | DPU | Hydrolysis of Diphenylthiourea. | May introduce baseline noise and obscure peaks of late-eluting PTH-amino acids. |
This compound: Anticipated Byproducts
Direct experimental data on the byproducts of this compound in Edman degradation is not extensively documented in publicly available literature. However, based on the known reactivity of PITC and the chemical structure of this compound, we can anticipate the formation of analogous byproducts. The presence of three chlorine atoms on the phenyl ring is expected to influence the electronic properties and reactivity of the isothiocyanate group, potentially altering the rate and extent of byproduct formation.
| Byproduct | Proposed Abbreviation | Anticipated Formation Pathway | Hypothetical Interference in HPLC Analysis |
| 1,3-bis(2,4,6-trichlorophenyl)thiourea | TCPTU | Reaction of this compound with 2,4,6-trichloroaniline. | Expected to be more retained on reverse-phase HPLC columns than DPTU due to increased hydrophobicity, potentially co-eluting with different PTH-amino acids. |
| 1,3-bis(2,4,6-trichlorophenyl)urea | TCPU | Hydrolysis of 1,3-bis(2,4,6-trichlorophenyl)thiourea. | Similar to DPU, it could contribute to baseline noise and interfere with the detection of late-eluting, hydrophobic PTH-amino acid derivatives. |
| 2,4,6-Trichloroaniline | TCA | Present as a potential impurity in the this compound reagent or formed from its degradation. | May react with the isothiocyanate to form TCPTU. |
Experimental Protocols
To objectively compare the byproduct profiles of PITC and this compound, a standardized experimental protocol is essential. The following outlines a detailed methodology for conducting such a comparative analysis.
Protocol 1: Comparative Edman Degradation and Byproduct Analysis
Objective: To identify and quantify the byproducts generated during the Edman degradation of a standard peptide using PITC and this compound.
Materials:
-
Standard peptide (e.g., Angiotensin II)
-
Phenyl isothiocyanate (PITC), sequencing grade
-
This compound
-
Coupling buffer: N-methylpiperidine/water/isopropanol
-
Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion reagent: 25% aqueous TFA
-
Extraction solvent: Ethyl acetate
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Standards for DPTU, DPU, and anticipated byproducts of this compound (if available, otherwise to be synthesized and characterized).
Instrumentation:
-
Automated Protein Sequencer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (for byproduct identification)
Procedure:
-
Sample Preparation: Prepare two identical samples of the standard peptide.
-
Edman Degradation:
-
Perform automated Edman degradation on the first sample using the standard PITC protocol.
-
Perform automated Edman degradation on the second sample using this compound under identical reaction conditions (coupling time, temperature, and reagent concentrations).
-
-
Fraction Collection: Collect the ethyl acetate fractions containing the cleaved anilinothiazolinone (ATZ)-amino acid and any soluble byproducts from each cycle of both sequencing runs.
-
Conversion: Convert the ATZ-amino acids to the more stable phenylthiohydantoin (PTH) or trichlorophenylthiohydantoin (TCPTH) derivatives by treatment with 25% aqueous TFA.
-
HPLC Analysis:
-
Analyze the converted samples by reverse-phase HPLC.
-
Use a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile at 254 nm and 280 nm.
-
Identify and quantify the PTH/TCPTH-amino acid peaks by comparison with standards.
-
Identify and quantify the byproduct peaks (DPTU, DPU, and their trichlorinated analogs) by comparison with standards.
-
-
Mass Spectrometry: Collect fractions corresponding to the unknown byproduct peaks and analyze by mass spectrometry to confirm their identity.
-
Data Analysis: Compare the types and quantities of byproducts generated in the PITC and this compound reactions across multiple Edman cycles.
Visualizations
To better illustrate the chemical processes and experimental design, the following diagrams are provided.
References
The Edman Degradation Frontier: A Cost-Benefit Analysis of Isothiocyanate Reagents in Routine Sequencing
For researchers, scientists, and drug development professionals, the precise determination of a protein's N-terminal sequence is a critical step in protein characterization, validation, and drug development. The Edman degradation, a cornerstone of protein chemistry, offers a robust method for sequential amino acid analysis. This guide provides a comprehensive cost-benefit analysis of using specialized isothiocyanate reagents, with a focus on the hypothetical advantages of a compound like 2,4,6-Trichlorophenyl isothiocyanate, in comparison to the standard phenyl isothiocyanate (PITC) and other alternatives.
The Edman Degradation: A Stepwise Approach to Sequencing
Developed by Pehr Edman, this method systematically removes and identifies amino acids one by one from the N-terminus of a peptide. The process involves a two-step cyclical reaction:
-
Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate, most commonly PITC, under alkaline conditions. This forms a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage & Conversion: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved off as a thiazolinone derivative. This unstable intermediate is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified via chromatography, typically HPLC.[1][2]
This cycle is repeated to determine the sequence of the peptide.[2] While reliable, the standard PITC-based method has limitations, including challenges with sensitivity and the analysis of certain modified amino acids.[1][3] This has spurred the exploration of alternative isothiocyanate reagents.
Performance Comparison of Isothiocyanate Reagents
| Feature | Phenyl isothiocyanate (PITC) | This compound (Projected) | Other Alternatives (e.g., Biphenyl, Sulfophenyl ITC) | Mass Spectrometry-Based Sequencing |
| Principle | Sequential chemical degradation from the N-terminus.[1][2] | Sequential chemical degradation with a modified labeling reagent. | Sequential chemical degradation with modified labeling reagents.[1][4] | Fragmentation of peptides and mass analysis of the fragments.[3] |
| Typical Sample Amount | 10-100 picomoles.[1][5] | 5-50 picomoles (Projected higher sensitivity) | Varies; some fluorescent derivatives aim for lower picomole to femtomole range.[6][7] | 1-20 picomoles.[1] |
| Read Length | Up to 30-50 amino acids.[1][5] | Up to 30-50 amino acids. | Up to 30-50 amino acids. | Typically 8-15 amino acids per peptide fragment.[1] |
| Throughput | Low to moderate (one sample at a time).[1] | Low to moderate. | Low to moderate. | High (amenable to automation and complex mixtures).[1] |
| Detection Method | HPLC with UV detection.[1] | HPLC with UV detection (potentially altered retention times). | HPLC with UV or fluorescence detection, or mass spectrometry.[4][6][7] | Mass analysis (e.g., TOF, Orbitrap).[1] |
| Key Advantages | Well-established, reliable for N-terminal sequence confirmation.[1] | Potentially altered reactivity and improved chromatographic separation due to hydrophobicity. | Higher sensitivity (fluorescent tags), altered chromatographic properties.[1][7] | High throughput, can identify post-translational modifications, applicable to complex mixtures.[1][3] |
| Limitations | Blocked N-terminus prevents sequencing, lower throughput, shorter read length for large proteins.[1][5] | Similar limitations to PITC, potential for altered solubility of derivatives. | Similar limitations to PITC, potential for altered solubility of derivatives. | Can be challenging for de novo sequencing of unknown proteins without a database.[8] |
Experimental Protocols
The foundational protocol for Edman degradation remains consistent regardless of the specific isothiocyanate reagent used, with minor modifications to optimize coupling and cleavage steps.
General Protocol for Edman Degradation:
-
Sample Preparation: The purified peptide (10-100 picomoles) is dissolved in a suitable buffer.
-
Coupling Reaction:
-
The peptide solution is dried down in a reaction vial.
-
A solution of the isothiocyanate reagent (e.g., PITC or an alternative) in a basic buffer (e.g., N-methylpiperidine/methanol/water) is added.[3]
-
The mixture is incubated to form the thiocarbamoyl derivative.
-
-
Cleavage Step:
-
After removing excess reagent and byproducts, an anhydrous acid (e.g., trifluoroacetic acid, TFA) is added to selectively cleave the N-terminal residue.[3]
-
This step releases an anilinothiazolinone (ATZ)-amino acid derivative.
-
-
Extraction and Conversion:
-
Identification:
-
The resulting thiohydantoin-amino acid is identified by reverse-phase HPLC by comparing its retention time to known standards.[9]
-
-
Cycle Repetition: The remaining peptide undergoes the next cycle of degradation.
Visualizing the Workflow and Logic
To better understand the process and the relationship between different sequencing methodologies, the following diagrams are provided.
Caption: Workflow of a single cycle in Edman degradation.
Caption: Logical relationship of peptide sequencing methodologies.
Cost-Benefit Analysis: Is a Switch from PITC Justified?
The decision to move away from the well-established PITC reagent to a modified alternative like this compound involves a trade-off between potential performance gains and associated costs.
Potential Benefits of this compound:
-
Altered Reactivity: The electron-withdrawing nature of the chlorine atoms could potentially increase the reactivity of the isothiocyanate group, possibly leading to more efficient coupling reactions under milder conditions or with shorter reaction times.
-
Improved Chromatographic Separation: The increased hydrophobicity and molecular weight of the resulting 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-amino acid derivatives could lead to better separation and resolution during HPLC analysis, reducing ambiguity in identification.
-
Enhanced Detection: While not fluorescent, the altered electronic properties of the TCPTH-amino acid derivatives might offer different UV absorbance characteristics that could be advantageous for detection in specific contexts.
Associated Costs and Considerations:
-
Reagent Cost and Availability: A specialized, non-standard reagent like this compound would likely be significantly more expensive than the bulk-produced PITC. Its commercial availability may also be limited.
-
Method Development and Validation: Switching to a new reagent would necessitate a re-optimization of the entire Edman degradation protocol. This includes validating coupling and cleavage times, temperatures, and solvent conditions for all 20 standard amino acids to generate a new set of retention time standards for HPLC identification. This represents a considerable investment in time and resources.
-
Potential for Side Reactions: The altered reactivity of the chlorinated compound could also lead to unforeseen side reactions, potentially complicating the analysis and reducing the overall sequencing efficiency. The stability of the TCPTH-derivatives would also need to be thoroughly assessed.
-
Limited Applicability: The benefits of a specialized reagent might only be realized in specific, challenging sequencing applications, such as those involving difficult-to-separate PTH-amino acids. For routine, straightforward sequencing, the marginal gains may not justify the increased cost and development effort.
Conclusion: A Niche Application for Specialized Reagents
The venerable Edman degradation remains a powerful and reliable method for N-terminal protein sequencing. While PITC is the established workhorse, the exploration of novel isothiocyanates highlights the potential for enhancing the sensitivity and resolution of this technique.
The hypothetical use of this compound presents an interesting case study in the cost-benefit analysis of adopting new reagents. The potential for improved chromatographic separation and altered reactivity is enticing. However, these potential advantages are offset by the significant costs associated with reagent price, extensive method development, and validation.
For most routine sequencing applications, the proven reliability and low cost of PITC make it the most practical choice. The adoption of a specialized reagent like this compound would likely be reserved for niche applications where the specific chemical properties of the reagent can overcome a known limitation of the standard PITC method, and where the value of the sequencing data justifies the additional investment. As with any analytical method, the choice of reagent should be guided by a careful consideration of the specific research question, the nature of the sample, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. ehu.eus [ehu.eus]
- 3. benchchem.com [benchchem.com]
- 4. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Trichlorophenyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 2,4,6-Trichlorophenyl isothiocyanate are critical for ensuring a safe laboratory environment and protecting the ecosystem. Adherence to stringent disposal protocols is not just a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to be thoroughly familiar with the safety hazards associated with this compound. The compound is classified as an irritant and is harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2]
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory to minimize exposure risk.
-
Eye Protection: Chemical safety goggles and a face shield are essential.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][3] Contaminated gloves should be disposed of properly after use.[1][4]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area or within a chemical fume hood.[1][3]
Primary Disposal Method: Licensed Waste Disposal
The most recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][3] This ensures that the chemical is managed and treated in accordance with all applicable regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[3]
-
Container: Whenever possible, store the waste in its original container. If that is not feasible, use a compatible, clearly labeled container.[3]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".[3]
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste storage area.[1][3]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the chemical.[5] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[6] Avoid creating dust.[4][7]
-
Collection: Carefully collect the absorbed material and any contaminated surfaces into a labeled hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area.[1]
-
Reporting: Report the spill to your institution's EHS department.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes its primary hazard classifications based on aggregated GHS information.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from aggregated GHS information.[2]
Experimental Protocols
In-House Neutralization (for trained personnel only):
For laboratories equipped to handle chemical neutralization, isothiocyanates can be reacted to form a more stable thiourea derivative before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.[1]
Materials:
-
This compound waste
-
A suitable solvent (e.g., the one used in the original procedure)
-
An amine solution (e.g., a primary or secondary amine in a compatible solvent)
-
Stirring apparatus
-
Ice bath (if the reaction is exothermic)
-
Appropriate reaction vessel and waste container
Procedure:
-
Dilution of Waste: In a separate container, dilute the this compound waste with the same solvent to control the reaction rate and manage heat generation.[1]
-
Neutralization Reaction: Slowly add the diluted isothiocyanate solution to the stirring amine solution. Be aware that the reaction may be exothermic, so slow addition and external cooling with an ice bath may be necessary.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[1]
-
Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container for disposal through a licensed service.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H2Cl3NS | CID 123399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. angenechemical.com [angenechemical.com]
Essential Safety and Operational Guide for Handling 2,4,6-Trichlorophenyl Isothiocyanate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,6-Trichlorophenyl isothiocyanate. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are classified as hazardous chemicals.[1][2][3] They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Some isomers are harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield are essential to protect against splashes and sprays.[6][7] Ensure they meet ANSI Z87.1 standards.[8] |
| Skin Protection | Chemical-Resistant Gloves | Use nitrile, neoprene, or butyl rubber gloves.[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Lab Coat or Chemical-Resistant Suit | A complete suit protecting against chemicals is recommended.[9] At a minimum, a lab coat should be worn. | |
| Closed-toe Shoes | Chemical-resistant boots or shoe coverings should be worn.[6][7] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in case of inadequate ventilation or when exposure limits may be exceeded.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Keep the container tightly closed when not in use.
2. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[1]
3. In Case of a Spill:
-
Evacuate the area.
-
For small spills, absorb with an inert material such as sand, vermiculite, or clay.[1][11]
-
For large spills, dike the area to prevent spreading.[11]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][11]
-
Clean the affected area thoroughly.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
If on Skin: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][9]
Disposal Plan
All waste containing this compound is considered hazardous waste.[2][3]
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste container.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[9]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[2][3] Do not let the product enter drains.[9]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | C7H2Cl3NS | CID 123399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. youtube.com [youtube.com]
- 8. Personal Protective Equipment (PPE) | U.S. Fish & Wildlife Service [fws.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
